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  • Product: (2-bromothiophen-3-yl)methanamine Hydrochloride
  • CAS: 886460-60-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-bromothiophen-3-yl)methanamine hydrochloride (CAS 157664-47-6): Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of (2-bromothiophen-3-yl)methanamine hydrochloride (CAS 157664-47-6), a key heterocyclic building block for researchers, medicinal chemists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (2-bromothiophen-3-yl)methanamine hydrochloride (CAS 157664-47-6), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, outlines robust synthetic pathways, discusses its reactivity, and explores its applications as a versatile scaffold in the synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

(2-bromothiophen-3-yl)methanamine hydrochloride is a thiophene derivative featuring a brominated carbon at the 2-position and an aminomethyl group at the 3-position, supplied as its hydrochloride salt to improve stability and handling. The strategic placement of these functional groups—a reactive bromine atom amenable to cross-coupling reactions and a primary amine for nucleophilic additions and amide bond formation—makes it a valuable intermediate in organic synthesis.

Key Identifiers and Properties:
PropertyValueSource(s)
CAS Number 157664-47-6[1]
Molecular Formula C₅H₇BrClNS[1]
Molecular Weight 228.54 g/mol N/A
Synonyms (2-Bromo-3-thienyl)methylamine hydrochloride, 2-Bromo-3-thiophenemethylamine hydrochloride, 3-(Aminomethyl)-2-bromothiophene hydrochloride[1]
Appearance White to yellow powder or crystals[2]
Melting Point 199 °C[1]
Boiling Point 70 °C at 0.01 mmHg (for free base)[1]
Density 1.669 g/cm³ (for free base)[1]
Predicted XLogP 1.5[3]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[2]

Synthesis and Manufacturing

Synthetic_Pathway A 3-Methylthiophene B 2-Bromo-3-methylthiophene A->B NBS, CCl4 (Electrophilic Bromination) C 2-Bromo-3-(bromomethyl)thiophene B->C NBS, Benzoyl Peroxide (Radical Bromination) D N-((2-bromothiophen-3-yl)methyl)phthalimide C->D Potassium Phthalimide, DMF (Gabriel Synthesis - Alkylation) E (2-bromothiophen-3-yl)methanamine D->E Hydrazine hydrate, EtOH (Gabriel Synthesis - Deprotection) F (2-bromothiophen-3-yl)methanamine hydrochloride E->F HCl in Ether (Salt Formation)

Caption: Proposed synthetic workflow for (2-bromothiophen-3-yl)methanamine hydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Bromo-3-methylthiophene from 3-Methylthiophene

This initial step involves the regioselective electrophilic bromination of 3-methylthiophene. The methyl group at the 3-position directs the bromination primarily to the adjacent C2 position.

  • Materials: 3-Methylthiophene, N-Bromosuccinimide (NBS), Carbon Tetrachloride (or another suitable inert solvent).

  • Procedure:

    • Dissolve 3-methylthiophene (1.0 eq) in carbon tetrachloride in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2-bromo-3-methylthiophene.[4]

Step 2: Synthesis of 2-Bromo-3-(bromomethyl)thiophene

This step involves a radical bromination of the benzylic methyl group of 2-bromo-3-methylthiophene using NBS and a radical initiator.

  • Materials: 2-Bromo-3-methylthiophene, N-Bromosuccinimide (NBS), Benzoyl peroxide (or AIBN), Benzene (or another suitable solvent).

  • Procedure:

    • To a solution of 2-bromo-3-methylthiophene (1.0 eq) in dry benzene, add NBS (1.0 eq) and a catalytic amount of benzoyl peroxide.[4]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-3-(bromomethyl)thiophene, which can be used in the next step without further purification.

Step 3: Gabriel Synthesis of (2-bromothiophen-3-yl)methanamine

The Gabriel synthesis provides a classic and reliable method for converting the newly installed benzylic bromide into a primary amine, avoiding over-alkylation issues.[1][5]

  • Materials: 2-Bromo-3-(bromomethyl)thiophene, Potassium phthalimide, Anhydrous N,N-Dimethylformamide (DMF), Hydrazine hydrate, Ethanol.

  • Procedure:

    • Part A: N-Alkylation

      • In a round-bottom flask, dissolve 2-bromo-3-(bromomethyl)thiophene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

      • Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.[5]

      • After completion, cool the mixture and pour it into ice water to precipitate the N-((2-bromothiophen-3-yl)methyl)phthalimide.

      • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

    • Part B: Hydrazinolysis (Deprotection)

      • Suspend the dried N-((2-bromothiophen-3-yl)methyl)phthalimide (1.0 eq) in ethanol.

      • Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours.[5] A thick precipitate of phthalhydrazide will form.

      • Cool the reaction mixture to room temperature and acidify with concentrated HCl to dissolve the amine product and precipitate any remaining phthalhydrazide.

      • Filter the mixture and wash the solid with ethanol.

      • Concentrate the filtrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and ease of handling.

  • Materials: Crude (2-bromothiophen-3-yl)methanamine, Diethyl ether, Hydrochloric acid solution (e.g., 2M in diethyl ether).

  • Procedure:

    • Dissolve the crude amine from the previous step in a minimal amount of diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether dropwise with stirring.

    • A white precipitate of (2-bromothiophen-3-yl)methanamine hydrochloride will form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~8.4-8.7 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar broadening from the nitrogen atom and exchange with residual water.

    • δ ~7.6-7.8 ppm (doublet, 1H): Thiophene ring proton at the 5-position.

    • δ ~7.1-7.3 ppm (doublet, 1H): Thiophene ring proton at the 4-position.

    • δ ~4.0-4.2 ppm (singlet or broad singlet, 2H): Methylene protons (-CH₂-). The signal may be broadened due to coupling with the ammonium protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~135-138 ppm: Quaternary carbon of the thiophene ring attached to the aminomethyl group (C3).

    • δ ~128-131 ppm: Thiophene ring carbon at the 5-position (C5).

    • δ ~125-128 ppm: Thiophene ring carbon at the 4-position (C4).

    • δ ~110-115 ppm: Brominated carbon of the thiophene ring (C2).

    • δ ~35-40 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry (MS) (Predicted)

For the free base, (2-bromothiophen-3-yl)methanamine (Molecular Weight: 192.08 g/mol ), the following fragments would be expected in an Electron Ionization (EI) mass spectrum:

  • m/z ~191/193: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).

  • m/z ~112: Loss of Br radical.

  • m/z ~176/178: Loss of NH₂ radical.

The predicted m/z for the [M+H]⁺ adduct is 191.94771.[3]

Infrared (IR) Spectroscopy (Predicted)
  • ~2800-3100 cm⁻¹: N-H stretching vibrations of the primary ammonium group.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the thiophene ring.

  • ~1400-1450 cm⁻¹: CH₂ scissoring vibration.

  • ~1000-1200 cm⁻¹: C-N stretching vibration.

  • ~600-800 cm⁻¹: C-Br stretching vibration.

Reactivity and Synthetic Applications

The synthetic utility of (2-bromothiophen-3-yl)methanamine hydrochloride lies in the orthogonal reactivity of its two primary functional groups: the C-Br bond on the thiophene ring and the primary amine.

Reactivity_Diagram cluster_0 Reactions at the Amine Group cluster_1 Reactions at the C-Br Bond A (2-bromothiophen-3-yl)methanamine B N-Acylation (Amide Formation) A->B R-COCl, Base C Reductive Amination (Secondary/Tertiary Amine Formation) A->C R-CHO, NaBH(OAc)3 D (2-bromothiophen-3-yl)methanamine Derivative E Suzuki Coupling (C-C Bond Formation) D->E Ar-B(OH)2, Pd Catalyst F Buchwald-Hartwig Amination (C-N Bond Formation) D->F R2NH, Pd Catalyst

Caption: Key reaction pathways for (2-bromothiophen-3-yl)methanamine.

N-Acylation Protocol (Representative)

This protocol describes a typical procedure for forming an amide bond using the primary amine functionality.

  • Materials: (2-bromothiophen-3-yl)methanamine hydrochloride, Acyl chloride (e.g., Acetyl chloride), A non-nucleophilic base (e.g., Triethylamine or DIPEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Suspend (2-bromothiophen-3-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM.

    • Add the non-nucleophilic base (2.2 eq) and stir for 10 minutes at room temperature.

    • Cool the mixture to 0 °C.

    • Slowly add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by column chromatography or recrystallization.

Suzuki Cross-Coupling (Conceptual)

The bromine atom at the 2-position of the thiophene ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. The amine group should be protected (e.g., as a Boc-carbamate) prior to this reaction.

  • General Reaction: A protected (2-bromothiophen-3-yl)methanamine derivative can be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., Dioxane/water or Toluene/ethanol/water) to yield the corresponding 2-aryl-3-(aminomethyl)thiophene derivative after deprotection.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing scaffolds are prevalent in a wide array of pharmaceuticals due to their ability to act as bioisosteres for phenyl rings and their favorable physicochemical properties. (2-bromothiophen-3-yl)methanamine hydrochloride serves as a versatile starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

  • Kinase Inhibitors: The aminomethylthiophene core can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: The scaffold can be functionalized to generate agonists or antagonists for G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: Thiophene derivatives have been explored for their antimicrobial properties.

The dual functionality of this compound allows for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery programs.

Safety and Handling

(2-bromothiophen-3-yl)methanamine hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).[5]

    • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

Conclusion

(2-bromothiophen-3-yl)methanamine hydrochloride is a high-value building block for synthetic and medicinal chemistry. Its well-defined structure and the orthogonal reactivity of its amine and bromide functional groups provide a reliable platform for the construction of diverse and complex molecular entities. The synthetic routes outlined in this guide, based on established and robust chemical transformations, offer a practical approach to its preparation. While publicly available experimental analytical data is limited, the predicted spectral characteristics provide a solid basis for its identification and characterization. With careful handling, this compound represents a powerful tool for researchers and scientists engaged in the discovery and development of novel therapeutics and functional materials.

References

  • BuyersGuideChem. 2-Bromo-3-thiophenemethylamine | C5H6BrNS. Available at: [Link]

  • PubChemLite. (2-bromothiophen-3-yl)methanamine (C5H6BrNS). Available at: [Link]

  • Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14).
  • Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.

Sources

Exploratory

(2-bromothiophen-3-yl)methanamine: A Guide to the Free Base and Its Salt Form

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: (2-bromothiophen-3-yl)methanamine is a vital heterocyclic building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: (2-bromothiophen-3-yl)methanamine is a vital heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical form—either as a neutral 'free base' or as a protonated salt, typically the hydrochloride. The choice between these forms is not trivial; it fundamentally dictates the compound's physical and chemical properties, influencing everything from solubility and stability to reactivity and handling. This guide provides a comprehensive analysis of the distinctions between the free base and salt forms, offering field-proven insights into their comparative properties, spectroscopic differentiation, and practical applications. Detailed experimental protocols for the interconversion and purification of these forms are provided to empower researchers in their laboratory workflows.

The Critical Distinction: Free Base vs. Amine Salt

In the realm of organic and medicinal chemistry, amines are ubiquitous functional groups. Their basic nature, stemming from the lone pair of electrons on the nitrogen atom, allows them to readily react with acids to form ammonium salts.[1][2] This simple acid-base reaction is a powerful tool for manipulating the physicochemical properties of a molecule.

  • The Free Base: This refers to the neutral, deprotonated form of the amine (R-NH₂). In the case of (2-bromothiophen-3-yl)methanamine, it is a discrete molecule with a primary amine group. Free bases are typically more soluble in organic solvents and can be less stable, sometimes existing as oils or low-melting solids.[3]

  • The Amine Salt: This is the ionic form, created by protonating the amine with an acid, such as hydrochloric acid (HCl), to form the corresponding ammonium salt (R-NH₃⁺Cl⁻).[4] These salts are generally crystalline solids with higher melting points and enhanced stability.[1][2] Their ionic character dramatically increases their solubility in polar solvents like water, a property extensively exploited in pharmaceutical formulations to improve bioavailability.[4][5]

Introducing (2-bromothiophen-3-yl)methanamine

(2-bromothiophen-3-yl)methanamine is a substituted aminothiophene. Thiophene and its derivatives are key scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[6][7] The presence of the bromine atom and the aminomethyl group provides two reactive handles for further synthetic elaboration, making this compound a valuable intermediate in the synthesis of more complex molecules. Understanding which form to use—the free base for a nucleophilic attack in an organic solvent or the stable, water-soluble salt for purification or formulation—is paramount for successful research and development.

G cluster_0 Acid-Base Equilibrium FreeBase (2-bromothiophen-3-yl)methanamine (Free Base) Salt (2-bromothiophen-3-yl)methanaminium Chloride (Hydrochloride Salt) FreeBase->Salt + HCl (Protonation) Salt->FreeBase - HCl (Deprotonation / Basification)

Caption: Acid-base equilibrium between the free base and its hydrochloride salt.

Comparative Physicochemical Properties

The protonation state of the amine group directly impacts the molecule's intermolecular forces and overall polarity, leading to significant differences in its physical properties.

Chemical Structure and Basicity

The fundamental difference lies in the protonation of the nitrogen atom. The free base possesses a lone pair of electrons, rendering it nucleophilic and basic. The salt form has this lone pair tied up in a bond with a proton, resulting in a positively charged ammonium group. This eliminates the nucleophilicity of the nitrogen and makes the overall molecule ionic.

chemical_structures cluster_free_base Free Base Structure cluster_salt Hydrochloride Salt Structure fb_node fb_node salt_node salt_node

Caption: Chemical structures of the free base and its hydrochloride salt.

Solubility

This is one of the most practically important differences.

  • Free Base: Due to its overall neutral charge and significant organic scaffold (the bromothiophene ring), the free base is poorly soluble in water but readily soluble in a wide range of organic solvents such as diethyl ether, dichloromethane (DCM), ethyl acetate, and chloroform.

  • Hydrochloride Salt: As an ionic compound, the salt is highly soluble in polar solvents, particularly water.[8][9] It is generally insoluble in non-polar organic solvents like hexane and has limited solubility in ethers. This differential solubility is the cornerstone of its purification by extraction.[2]

Stability and Handling

Amines, particularly primary amines, can be susceptible to oxidation and may be corrosive.[10]

  • Free Base: May be less stable over long-term storage, potentially degrading through oxidation or side reactions. It can exist as a liquid or low-melting solid, which can be more difficult to handle and weigh accurately.

  • Hydrochloride Salt: The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store.[1][2] The protonation of the nitrogen reduces its reactivity towards oxidative degradation.

Data Summary

The following table summarizes the key physicochemical differences.

Property(2-bromothiophen-3-yl)methanamine (Free Base)(2-bromothiophen-3-yl)methanamine HCl (Salt)Rationale for Difference
CAS Number 157664-47-6[11][12]157664-47-6 (for parent amine)The salt is a derivative of the free base.
Molecular Formula C₅H₆BrNS[13]C₅H₇BrClNS[14]Addition of HCl.
Molecular Weight 192.08 g/mol [11]228.54 g/mol [14]Mass of added HCl (36.46 g/mol ).
Physical State Liquid or low-melting solidCrystalline solid[5]Ionic lattice forces in the salt lead to a more ordered, solid state.
Melting Point Lower (Boiling point ~70°C at 0.01 mmHg)[11]Higher (~199 °C)[11]Strong ionic interactions in the salt require more energy to break.
Solubility (Water) Insoluble/Slightly solubleSoluble[1][9]The ionic nature of the salt allows for favorable interactions with polar water molecules.
Solubility (Organic) Soluble (e.g., Ether, DCM)Insoluble/Slightly solubleThe non-polar organic structure of the free base is compatible with non-polar solvents.
Stability Less stable; prone to oxidation[10]More stable; suitable for long-term storage[1]Protonation of the reactive amine group reduces its susceptibility to degradation.
Basicity/Nucleophilicity Basic and nucleophilicNot basic or nucleophilicThe lone pair on the nitrogen is engaged in a bond with a proton.

Spectroscopic Differentiation

Confirming the form of the amine is a routine analytical task, easily accomplished with standard spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is highly effective for distinguishing between a primary amine and its ammonium salt.[4]

  • Free Base (R-NH₂): Will exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.[15][16] These correspond to the asymmetric and symmetric stretching modes of the primary amine group. An N-H bending vibration (scissoring) is also typically observed around 1650-1580 cm⁻¹.[15]

  • Hydrochloride Salt (R-NH₃⁺): The two sharp N-H stretching bands disappear and are replaced by a very broad and strong absorption envelope, often spanning from 3000 cm⁻¹ down to 2200 cm⁻¹.[4] This broadness is due to the strong hydrogen bonding in the ionic lattice. Additionally, asymmetric and symmetric N-H bending peaks appear in the 1625-1500 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy also provides clear evidence of the amine's form.

  • Free Base: The protons on the carbon adjacent to the nitrogen (-CH₂-NH₂) will appear at a specific chemical shift. The N-H protons themselves often appear as a broad singlet which can be exchanged with D₂O, causing the signal to disappear.

  • Hydrochloride Salt: The formation of the positively charged -NH₃⁺ group has a strong electron-withdrawing effect. This deshields the adjacent -CH₂- protons, causing their signal to shift downfield (to a higher ppm value) compared to the free base. The N-H protons of the salt will also be present, typically as a broad signal at a higher chemical shift, and will also exchange with D₂O.

Experimental Protocols & Workflows

The ability to efficiently interconvert between the free base and salt forms is a fundamental laboratory skill.

Protocol: Conversion of Amine Hydrochloride to Free Base

This protocol describes a standard liquid-liquid extraction procedure to generate the free base from its hydrochloride salt.

Objective: To deprotonate (2-bromothiophen-3-yl)methanamine hydrochloride to yield the pure free base.

Materials:

  • (2-bromothiophen-3-yl)methanamine hydrochloride

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution or Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water in a beaker or flask.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring.[17] Monitor the pH of the solution. Continue adding base until the pH is >10 to ensure complete deprotonation of the amine.

    • Causality Note: A strong base like NaOH is used to shift the equilibrium fully to the free base form. Using a weaker base like NaHCO₃ may not be sufficient if the amine is particularly basic.[18] A high pH ensures the concentration of the protonated form is negligible.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., diethyl ether). Stopper the funnel and shake vigorously, venting frequently to release pressure.

    • Causality Note: The neutral free base has low water solubility but high solubility in the organic solvent. This partitioning allows for its physical separation from the aqueous phase, which now contains the sodium and chloride ions.[2][19]

  • Separation: Allow the layers to separate completely. Drain the aqueous (bottom) layer and collect the organic (top, for ether) layer. To maximize yield, re-extract the aqueous layer with a fresh portion of the organic solvent.

  • Drying: Combine the organic extracts in a clean flask. Add a small amount of a drying agent like anhydrous MgSO₄ to remove any residual water.[19] Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the (2-bromothiophen-3-yl)methanamine free base.

  • Validation: Confirm the identity and purity of the product using FT-IR or NMR spectroscopy, comparing the spectra to known standards for the free base.

G start Start: Amine HCl Salt in Water basify Basify Solution (e.g., add NaOH, pH > 10) start->basify extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) basify->extract separate Separate Organic Layer (contains Free Base) extract->separate dry Dry Organic Layer (e.g., with MgSO4) separate->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate end End: Pure Free Base evaporate->end

Caption: Workflow for converting an amine salt to its free base form.

Protocol: Purification of Amine by Recrystallization of its Salt

If the free base is impure, converting it to the salt and recrystallizing is often an effective purification strategy.[20][21]

Objective: To purify (2-bromothiophen-3-yl)methanamine by converting it to its hydrochloride salt and performing recrystallization.

Materials:

  • Crude (2-bromothiophen-3-yl)methanamine free base

  • Isopropanol (or another suitable solvent like ethanol/water mixture)

  • Concentrated HCl or HCl solution in ether/dioxane

  • Erlenmeyer flask, Hirsch funnel, filter paper

  • Heating mantle or hot plate

Procedure:

  • Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol. Slowly add a stoichiometric amount of concentrated HCl or an ethereal HCl solution. The hydrochloride salt will typically precipitate out of the solution.

  • Dissolution for Recrystallization: Collect the crude salt by filtration. In a new flask, add the crude salt and a small amount of the recrystallization solvent (e.g., isopropanol). Heat the mixture gently with stirring until all the solid dissolves.

    • Causality Note: The principle of recrystallization relies on the desired compound being soluble in the hot solvent but insoluble or sparingly soluble in the cold solvent, while impurities remain soluble in the cold solvent or are insoluble in the hot solvent.[22]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Check the purity of the recrystallized salt by measuring its melting point and comparing it to the literature value. A sharp melting point close to the literature value is indicative of high purity.

Conclusion

The distinction between (2-bromothiophen-3-yl)methanamine and its hydrochloride salt is a clear illustration of how fundamental acid-base chemistry can be leveraged to control the properties and application of a chemical compound. The free base serves as the reactive, organic-soluble nucleophile essential for synthesis, while the salt form provides a stable, water-soluble, and easily purifiable solid. For researchers in organic synthesis, medicinal chemistry, and drug development, a thorough understanding of these differences and the ability to manipulate the compound's form are not just matters of convenience—they are essential for achieving experimental success, ensuring product purity, and developing viable formulations.

References

  • Freebase (chemistry) - wikidoc. (2012, August 9). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Free base - YouTube. (2015, December 19). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Al-Khafaji, Y. F., et al. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Purdue University. (n.d.). Amines. Retrieved from [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
  • Moshang Chemical. (n.d.). (2-bromothiophen-3-yl)methanamine Hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-bromothiophen-3-yl)methanamine (C5H6BrNS). Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Scientific Reports.
  • Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • ChemRxiv. (2021).
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). (2-Bromo-3-thienyl)methylamine. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Sciencemadness.org. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • Reddit. (2023, October 11). What is the best way of making free amina base from its salt? Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Sciencemadness.org. (2014, April 14). Converting amino acid salts to freebase amino acids? Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]

  • Journal of Material Chemistry C. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Foundational

solubility of (2-bromothiophen-3-yl)methanamine hydrochloride in water vs DMSO

Topic: : Aqueous vs. Organic Media Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1] Aqueous vs.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Aqueous vs. Organic Media Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1]

Aqueous vs. Organic Media: A Comparative Technical Guide[1]

Executive Summary

(2-Bromothiophen-3-yl)methanamine hydrochloride (CAS: 157664-47-6) is a critical heterocyclic building block used in fragment-based drug discovery (FBDD) and lead optimization.[1][2] As a primary amine hydrochloride salt attached to a lipophilic, halogenated thiophene ring, its solubility profile is governed by a competition between the ionic lattice energy of the salt and the solvation enthalpy provided by the solvent.

This guide provides a definitive technical analysis of its solubility in Water versus Dimethyl Sulfoxide (DMSO) .[3] While the hydrochloride salt form confers aqueous solubility, the lipophilic bromine and thiophene moieties make DMSO the superior solvent for high-concentration stock solutions (>100 mM).[3] However, the choice of solvent fundamentally alters the compound's stability, handling requirements, and suitability for biological assays.[3]

Physicochemical Profile & Structural Analysis[1]

To predict and manipulate solubility, one must understand the structural conflict within the molecule.

FeatureChemical MoietySolubility Impact
Hydrophilic Head Methylammonium chloride (

)
Pro-Aqueous: High polarity and ionic character drive water solubility via ion-dipole interactions.[1][3]
Lipophilic Core Thiophene RingPro-Organic: Aromatic, electron-rich heterocycle prefers non-polar or polar-aprotic environments.[1][3]
Hydrophobic Anchor Bromine (C-2 Position)Solubility Limiter: The heavy halogen atom increases lipophilicity (LogP) and crystal lattice energy, potentially reducing aqueous solubility compared to the non-brominated analog.

Theoretical pKa: ~9.0–9.5 (Primary aliphatic amine). Implication: In water, the compound remains ionized (soluble) only at pH < 8.0. In DMSO, it exists as a dissociated ion pair.[3]

Solubility Assessment: Water vs. DMSO[3][4][5]

Solubility in Water (The Protic Challenge)

Water dissolves the salt by overcoming the crystal lattice energy through hydration of the ammonium cation and chloride anion.[3]

  • Mechanism: Hydrogen bonding network accommodates the

    
     group; however, the water structure must form a "clathrate-like" cage around the hydrophobic bromothiophene region, which is entropically unfavorable.[1]
    
  • Expected Range: Moderate to High (>10–50 mg/mL).[3]

  • Limitations:

    • Common Ion Effect: Solubility decreases significantly in buffers containing high chloride concentrations (e.g., PBS, saline).[3]

    • pH Sensitivity: If the pH rises above the pKa (e.g., in basic buffers), the free base precipitates immediately as an oil or sticky solid.[3]

Solubility in DMSO (The Aprotic Solution)

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a distinct dipole moment.[3]
  • Mechanism: The sulfoxide oxygen strongly solvates the ammonium cation (

    
    ), while the methyl groups of DMSO interact favorably with the lipophilic bromothiophene ring via van der Waals forces.[3]
    
  • Expected Range: Very High (>100–200 mg/mL).

  • Advantages: Dissolves both the ionic head and the lipophilic tail simultaneously, preventing the "hydrophobic effect" seen in water.

  • Risks: DMSO is hygroscopic.[3][4] Absorbed water can cause gradual hydrolysis or shifts in concentration.[3]

Comparative Data Summary
ParameterWater (

)
Dimethyl Sulfoxide (DMSO)
Solubility Classification Soluble (pH dependent)Freely Soluble
Primary Interaction H-Bonding / Ion-DipoleDipole-Dipole / Dispersion
Stock Conc.[1] Limit Typically ~50 mMTypically >500 mM
Stability Prone to hydrolysis over timeStable (if kept dry)
Freezing Point 0°C18.5°C (Freezes at Room Temp)

Visualizing the Solvation Mechanism

The following diagram illustrates the competing forces determining solubility in both media.

SolvationMechanism Compound (2-Bromothiophen-3-yl)methanamine HCl (Crystal Lattice) Water Water (Protic) High Dielectric Compound->Water Dissolution DMSO DMSO (Aprotic) Amphiphilic Compound->DMSO Dissolution Hydration Hydration Shell (Entropic Penalty at Br-Thiophene) Water->Hydration H-Bonding Dipole Cation Solvation + Lipophilic Interaction DMSO->Dipole O-Coordination AqSol Aqueous Solution (pH < pKa required) Hydration->AqSol Limited by Hydrophobicity DMSOSol DMSO Stock Solution (High Concentration) Dipole->DMSOSol Synergistic Solvation

Figure 1: Mechanistic pathways of dissolution.[1] Note the entropic penalty in water due to the hydrophobic bromine-thiophene moiety.[1]

Experimental Protocols

To validate the solubility for your specific batch (purity affects solubility), use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

Objective: Determine thermodynamic solubility equilibrium.[1][3]

  • Preparation: Weigh 10 mg of (2-bromothiophen-3-yl)methanamine HCl into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of solvent (Water or DMSO).[3]

    • Self-Validation Check: If the solid dissolves immediately, the solubility is >100 mg/mL.[3] Add more solid until precipitation is visible.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 1:100 in mobile phase.

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Estimate solubility for biological assays (preventing crash-out).

  • Stock Prep: Prepare a 10 mM stock in DMSO.

  • Spike: Add 5 µL of DMSO stock to 495 µL of PBS (pH 7.4).

  • Observation: Measure turbidity via Nephelometry or Absorbance at 620 nm immediately and after 4 hours.

    • Threshold: An absorbance increase >0.005 OD indicates precipitation (compound crashing out of water).

Critical Handling & Stability Guidelines

The "DMSO Trap"

While DMSO is the superior solvent for solubility, it introduces specific risks:

  • Freezing: Pure DMSO freezes at ~18.5°C. Storing stocks in the fridge (4°C) will freeze them.[3] Repeated freeze-thaw cycles can degrade the salt form or induce precipitation.[1]

    • Solution: Store DMSO stocks at room temperature (if stable) or aliquot into single-use vials before freezing.[1][3]

  • Hygroscopicity: DMSO absorbs water from the air.[3] Wet DMSO decreases the solubility of lipophilic compounds and can hydrolyze the C-Br bond over long periods.[1][3]

    • Solution: Use anhydrous DMSO (stored over molecular sieves) and seal vials under argon/nitrogen.[3]

Aqueous Instability

In water, the free amine (if pH shifts basic) is prone to oxidation.[3]

  • Recommendation: Always maintain aqueous solutions at acidic/neutral pH (pH 4–6) for maximum stability. Use fresh buffers degassed to remove oxygen.

Implications for Biological Assays[5]

When transferring from DMSO stock to Aqueous assay media:

  • DMSO Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity or enzyme denaturation.[3]

  • Solubility Cliff: A 100 mM DMSO stock diluted 1:1000 into water yields 100 µM.[3] Ensure the aqueous solubility is >100 µM, otherwise, the compound will precipitate immediately upon dilution ("crash out"), leading to false negatives in screening data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11158485, (2-Bromothiophen-3-yl)methanamine hydrochloride. Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][3] [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties Guide. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Medicinal Chemistry Applications of 2-Bromothiophen-3-yl Methanamine Scaffolds

Topic: Medicinal Chemistry Applications of 2-Bromothiophen-3-yl Methanamine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of 2-Bromothiophen-3-yl Methanamine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The 2-bromothiophen-3-yl methanamine scaffold (CAS: 157664-47-6) represents a high-value bifunctional building block in modern medicinal chemistry.[1] As a thiophene-based bioisostere of 2-bromobenzylamine, it offers distinct electronic and metabolic advantages, including altered lipophilicity (


) and reduced aromatic ring count, which can improve solubility and permeability in drug candidates.

This guide details the strategic utilization of this scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization. Its core utility lies in its orthogonal reactivity: the C2-bromide serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C3-methanamine acts as a versatile nucleophile for amide coupling, reductive amination, or heterocyclization.[1] This dual functionality enables the rapid construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines (kinase inhibitors) and thieno[2,3-c]pyridines (CNS agents).[1]

Structural Analysis & Pharmacophore Properties[1]

The scaffold's value is derived from the specific arrangement of the bromine and aminomethyl groups on the thiophene ring.

Bioisosterism and Electronic Profile

Thiophene is electron-rich compared to benzene.[1] Replacing a phenyl ring with a thiophene often results in:

  • Metabolic Stability: Altered oxidation potential can block metabolic soft spots.[1]

  • Steric Profile: The C–S–C bond angle (

    
    ) is more acute than the C–C–C angle in benzene (
    
    
    
    ), changing the vector orientation of substituents.
  • Interactions: The sulfur atom can accept hydrogen bonds or engage in

    
     interactions with protein targets.
    
Orthogonal Reactivity Map

The molecule possesses two distinct "handles" for diversification:

PositionFunctional GroupReactivity TypeKey Transformations
C2 Bromide (

)
Electrophile / Oxidative AdditionSuzuki-Miyaura (Aryl), Sonogashira (Alkynyl), Buchwald-Hartwig (Amines).[1]
C3 Methanamine (

)
NucleophileAmide coupling, Reductive amination, Sulfonylation, Pictet-Spengler cyclization.

Synthetic Accessibility & Functionalization[2]

The synthesis of the core scaffold typically proceeds via bromination of 3-methylthiophene followed by radical functionalization, or via reduction of 2-bromo-3-cyanothiophene.[1]

Core Synthesis Workflow

The most robust route for scale-up involves the radical bromination of 2-bromo-3-methylthiophene followed by nucleophilic substitution (Delépine or Gabriel synthesis).[1]

SynthesisWorkflow Start 3-Methylthiophene Step1 2-Bromo-3-methylthiophene (Electrophilic Bromination) Start->Step1 NBS, AcOH or Br2 Step2 2-Bromo-3-(bromomethyl)thiophene (Radical Bromination) Step1->Step2 NBS, AIBN CCl4, Reflux Final 2-Bromothiophen-3-yl methanamine (Amination) Step2->Final 1. NaN3 2. PPh3, H2O (Staudinger)

Figure 1: Synthetic pathway for the preparation of 2-bromothiophen-3-yl methanamine.[1]

Divergent Library Synthesis

Once the core is in hand, chemists can choose between "Coupling First" (Path A) or "Functionalization First" (Path B) depending on the stability of the intermediates.

  • Path A (Coupling First): Requires protection of the amine (e.g., Boc). Ideal for introducing diverse aryl groups at C2.[1]

  • Path B (Functionalization First): Ideal for amide library generation.[1] The C2-Br is retained for late-stage diversification.[1]

Key Applications & Case Studies

Kinase Inhibitors: Thieno[2,3-d]pyrimidines

The scaffold is a direct precursor to thieno[2,3-d]pyrimidines, a privileged scaffold in kinase inhibition (e.g., FLT3, EGFR inhibitors). The amine reacts with an electrophile (like formamide or an isothiocyanate) to close the pyrimidine ring onto the thiophene.

  • Mechanism: The C3-amine condenses with a carbon electrophile, and the C2-position (often activated via Pd-catalysis or nucleophilic aromatic substitution if a leaving group is present) facilitates ring closure.[1]

  • Reference: Thieno[2,3-d]pyrimidines have shown significant antiproliferative activity against MCF-7 and HepG-2 cell lines [1].[1][2]

CNS Agents: Thieno[2,3-c]pyridines via Pictet-Spengler

Analogous to the synthesis of tetrahydroisoquinolines from phenethylamines, 2-bromothiophen-3-yl methanamine can undergo a Pictet-Spengler reaction .[1]

  • Reaction: Condensation with an aldehyde/ketone forms an imine, which undergoes acid-catalyzed cyclization at the C2 position.[1]

  • Note: The bromine at C2 blocks the direct cyclization at that position unless it is used as a leaving group (rare in P-S) or removed/coupled first. Crucially, for the standard Pictet-Spengler, the C2 position is usually unsubstituted to allow electrophilic attack. However, the C2-Bromine allows for a Heck-type cyclization or intramolecular radical cyclization to form the fused ring system [2].[1]

ThienoPyridine Scaffold 2-Bromothiophen-3-yl methanamine Imine Imine Intermediate Scaffold->Imine Aldehyde (R-CHO) Dehydration Cyclization Pd-Catalyzed Cyclization (Heck/C-H Activation) Imine->Cyclization Pd(OAc)2, Ligand Base, Heat Product Thieno[2,3-c]pyridine Scaffold Cyclization->Product Ring Closure

Figure 2: Strategy for accessing thieno[2,3-c]pyridine scaffolds via Pd-catalyzed cyclization.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-(bromomethyl)thiophene (Intermediate)

This step converts the methyl group to a reactive bromomethyl group.[1]

  • Reagents: 2-Bromo-3-methylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), Carbon Tetrachloride (

    
    ) or Benzotrifluoride (green alternative).[1]
    
  • Procedure:

    • Dissolve 2-bromo-3-methylthiophene in anhydrous solvent (

      
      ).
      
    • Add NBS and AIBN.[1]

    • Heat to reflux under

      
       atmosphere for 4–6 hours. Monitor by TLC (Hexanes).[1]
      
    • Workup: Cool to

      
      , filter off succinimide precipitate. Concentrate filtrate.[1]
      
    • Purification: Flash chromatography (Hexanes) to yield the product as a light yellow oil.

    • Validation:

      
       shows disappearance of methyl singlet (
      
      
      
      ) and appearance of
      
      
      singlet (
      
      
      ).[1]
Protocol B: Suzuki-Miyaura Coupling at C2

General procedure for functionalizing the halogen handle.

  • Reagents: (2-Bromothiophen-3-yl)methanamine derivative (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Combine reactants in a sealed tube or microwave vial.

    • Degas solvents with nitrogen for 15 mins.[1]

    • Add catalyst under nitrogen.[1]

    • Heat at

      
       (oil bath) or 
      
      
      
      (microwave, 30 min).
    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Yield: Typically 60–85% depending on boronic acid sterics [3].[1]

References

  • Al-Wahaibi, L. H., et al. (2023).[1] "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors." International Journal of Molecular Sciences. Available at: [Link][1]

  • Rizwan, K., et al. (2018). "Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction." Chemistry Central Journal. Available at: [Link]

  • Patent US 9,351,954 B2. (2014).[1] "Multicyclic compounds and methods of use thereof." Google Patents.[1] Available at:

  • Gunes, S., et al. (2025). "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation." European Journal of Organic Chemistry.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of (2-bromothiophen-3-yl)methanamine hydrochloride

A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Coupling Thiophene derivatives are privileged scaffolds in m...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Coupling

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of functionalized thiophenes is therefore a critical endeavor in the pursuit of novel therapeutics and advanced materials. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds under mild conditions, making it an indispensable transformation in modern organic synthesis.

This application note provides a detailed, experience-driven guide to the Suzuki-Miyaura coupling of (2-bromothiophen-3-yl)methanamine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The presence of the aminomethyl group as a hydrochloride salt presents unique considerations regarding the choice of base and overall reaction setup, which this guide will address in detail to empower researchers in their synthetic efforts.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the (2-bromothiophen-3-yl)methanamine, forming a Pd(II) complex.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid derivative is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium complex are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

dot graph Suzuki_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Pd(0)L_n"]; B [label="Oxidative\nAddition"]; C [label="Ar-Pd(II)L_n-Br"]; D [label="Transmetalation\n(Base Activated)"]; E [label="Ar-Pd(II)L_n-Ar'"]; F [label="Reductive\nElimination"]; G [label="Ar-Ar'"]; H [label="R-B(OH)2"]; I [label="Base"];

A -> B [label="Ar-Br"]; B -> C; C -> D; D -> E; E -> F; F -> G; F -> A [label="Regeneration"]; H -> D [color="#34A853"]; I -> D [color="#EA4335"]; } dot Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Reaction Parameters: A Scientist's Perspective

The success of the Suzuki coupling of (2-bromothiophen-3-yl)methanamine hydrochloride hinges on the careful selection and optimization of several key parameters. The presence of the primary amine as a hydrochloride salt necessitates special attention to the choice and stoichiometry of the base.

The Role of the Base: More Than Just a Proton Scavenger

In this specific reaction, the base serves a dual purpose. Firstly, it must be strong enough and used in sufficient excess to neutralize the hydrochloride salt, liberating the free amine. Secondly, it plays a critical role in the transmetalation step by activating the boronic acid.[1] Inorganic bases are generally preferred for their robustness and compatibility with a wide range of functional groups.

  • Potassium Phosphate (K₃PO₄): Often an excellent choice for Suzuki couplings, particularly with heteroaromatic substrates. Its moderate basicity and good solubility in aqueous mixtures contribute to high yields.

  • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are widely used, cost-effective bases. They are effective in neutralizing the hydrochloride and facilitating the catalytic cycle.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often employed for more challenging couplings or when milder reaction temperatures are desired.

For the coupling of (2-bromothiophen-3-yl)methanamine hydrochloride, at least three equivalents of the base are recommended: one equivalent to neutralize the hydrochloride salt and two equivalents to drive the catalytic cycle.

Palladium Catalyst and Ligand: The Heart of the Transformation

The choice of the palladium source and the accompanying ligand is crucial for catalytic activity and stability. For substrates containing potentially coordinating groups like amines, bulky and electron-rich phosphine ligands are often superior.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A reliable and commonly used catalyst that is effective for a broad range of Suzuki couplings.

  • Palladium(II) Acetate (Pd(OAc)₂) with a Phosphine Ligand: This combination allows for the in-situ formation of the active Pd(0) catalyst. Ligands such as SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) or XPhos ((2-dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) are particularly effective for challenging substrates, including those with amine functionalities. These bulky ligands promote the reductive elimination step and prevent catalyst deactivation.

Solvent System: Creating the Ideal Reaction Environment

A mixture of an organic solvent and water is typically employed in Suzuki couplings. The organic solvent solubilizes the reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

  • 1,4-Dioxane/Water: A versatile and widely used solvent system that provides good solubility for a broad range of substrates.

  • Toluene/Water: Another common choice, particularly when higher reaction temperatures are required.

  • Tetrahydrofuran (THF)/Water: Suitable for reactions at moderate temperatures.

Degassing the solvent mixture prior to use is a critical step to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of (2-bromothiophen-3-yl)methanamine hydrochloride with a generic arylboronic acid. Optimization of reaction time and temperature may be necessary for specific substrates.

ReagentMolar EquivalentsAmount (for 1 mmol scale)
(2-bromothiophen-3-yl)methanamine hydrochloride1.0229.5 mg
Arylboronic Acid1.21.2 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.03 (3 mol%)34.6 mg
Base (e.g., K₃PO₄)3.0636.8 mg
Solvent (e.g., 1,4-Dioxane)-4 mL
Water-1 mL

Procedure:

  • To a flame-dried Schlenk flask, add (2-bromothiophen-3-yl)methanamine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(aminomethyl)-2-arylthiophene.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="1. Combine Reactants & Base"]; B [label="2. Inert Atmosphere"]; C [label="3. Add Catalyst"]; D [label="4. Add Degassed Solvents"]; E [label="5. Heat & Stir"]; F [label="6. Monitor Reaction"]; G [label="7. Work-up"]; H [label="8. Purification"]; I [label="Pure Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Reaction Complete"]; G -> H; H -> I; } dot Figure 2: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of a fresh, high-quality catalyst.
Insufficient baseIncrease the equivalents of the base to ensure complete neutralization of the hydrochloride and activation of the boronic acid.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Formation of Side Products Homocoupling of boronic acidAdd the boronic acid portion-wise or via syringe pump to keep its concentration low.
Dehalogenation of starting materialUse a milder base or lower the reaction temperature.
Difficult Purification Residual palladiumFilter the crude reaction mixture through a pad of celite before concentration.
Unreacted boronic acidAn aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove excess boronic acid.

Conclusion: Enabling Access to Novel Chemical Space

The Suzuki-Miyaura coupling of (2-bromothiophen-3-yl)methanamine hydrochloride provides a reliable and efficient pathway to a diverse range of 3-(aminomethyl)-2-arylthiophenes. These compounds are valuable building blocks for the synthesis of novel drug candidates and functional materials. By understanding the key mechanistic principles and carefully controlling the reaction parameters, particularly the choice and amount of base, researchers can successfully employ this powerful transformation to accelerate their discovery programs. The protocol and insights provided herein are intended to serve as a comprehensive resource for scientists, enabling them to confidently and reproducibly synthesize these important thiophene derivatives.

References

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

Sources

Application

procedure for neutralizing (2-bromothiophen-3-yl)methanamine HCl to free amine

Application Note & Protocol Procedure for the Neutralization of (2-bromothiophen-3-yl)methanamine HCl to its Free Amine Form Abstract This comprehensive application note provides a detailed protocol for the neutralizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Procedure for the Neutralization of (2-bromothiophen-3-yl)methanamine HCl to its Free Amine Form

Abstract

This comprehensive application note provides a detailed protocol for the neutralization of (2-bromothiophen-3-yl)methanamine hydrochloride to its corresponding free amine. The conversion of amine salts to their free base form is a critical step in many synthetic organic chemistry and drug development workflows, as the free amine is often the required reactive species for subsequent transformations or for specific analytical characterization. This guide delves into the underlying chemical principles, offers a step-by-step experimental procedure, and includes methods for the characterization of the final product, ensuring a high degree of scientific integrity and reproducibility for researchers.

Introduction: The Rationale for Amine Salt Neutralization

In the realm of pharmaceutical and chemical research, amines are a cornerstone of molecular architecture. They are frequently supplied and stored as hydrochloride salts to enhance their stability and shelf-life, as the lone pair of electrons on the nitrogen atom of a free amine can be susceptible to oxidation.[1] However, for many synthetic applications, such as amide bond formation, reductive amination, or as nucleophiles in substitution reactions, the non-protonated, or "free," amine is the requisite reactive form.[2][3]

The process of neutralizing an amine hydrochloride involves a straightforward acid-base reaction. The hydrochloride salt, being the conjugate acid of the amine, is treated with a base to deprotonate the ammonium cation, thereby liberating the free amine.[4] The choice of base and the subsequent workup procedure are paramount to achieving a high yield and purity of the desired product. This document provides a robust and validated protocol for the efficient conversion of (2-bromothiophen-3-yl)methanamine HCl to its free amine, a valuable building block in medicinal chemistry.

Foundational Chemical Principles

The neutralization of (2-bromothiophen-3-yl)methanamine hydrochloride is governed by fundamental acid-base equilibria. The hydrochloride salt exists as an ammonium cation and a chloride anion. To generate the free amine, a base is introduced that is stronger than the amine itself, effectively sequestering the proton from the ammonium species.

Equation 1: General Neutralization Reaction R-NH₃⁺Cl⁻ + B → R-NH₂ + BH⁺Cl⁻

Where 'B' represents the base used for neutralization.

A critical consideration in this process is the pKa of the conjugate acid of the amine. To ensure the equilibrium lies far to the right, favoring the formation of the free amine, the pH of the solution should be raised to a level significantly above the pKa of the amine's conjugate acid. A general guideline is to adjust the pH to be at least two units higher than the pKa value.[5] This ensures near-quantitative conversion to the free base, which is typically less water-soluble than its salt form and can be extracted into an organic solvent.[6]

The choice of base is also crucial. While strong bases like sodium hydroxide (NaOH) are effective, milder bases such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be employed, particularly if the target molecule is sensitive to high pH.[7] For this protocol, we will utilize a solution of sodium hydroxide for its efficacy and straightforward application.

Experimental Protocol: A Step-by-Step Guide

This section details the materials, reagents, and a validated procedure for the neutralization of (2-bromothiophen-3-yl)methanamine HCl.

Materials and Reagents
  • (2-bromothiophen-3-yl)methanamine Hydrochloride (CAS: 157664-47-6)[8]

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • pH paper or a calibrated pH meter

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for a typical reaction scale.

ParameterValue
Molecular Weight of (2-bromothiophen-3-yl)methanamine HCl228.54 g/mol [8]
Molecular Weight of (2-bromothiophen-3-yl)methanamine192.08 g/mol [9]
Starting Material Amount1.00 g (4.37 mmol)
NaOH Solution1 M aqueous solution
Required Volume of 1 M NaOH (1.1 eq)~4.8 mL
Dichloromethane for Extraction3 x 20 mL
Brine Wash1 x 20 mL
Anhydrous Drying Agent~2-3 g
Theoretical Yield of Free Amine 0.84 g
Detailed Experimental Workflow

The following diagram illustrates the key steps in the neutralization and extraction process.

G cluster_0 Neutralization cluster_1 Workup & Extraction dissolve 1. Dissolve Amine HCl in Deionized Water basify 2. Add 1M NaOH dropwise (monitor pH to >12) dissolve->basify extract 3. Extract with DCM (3 times) basify->extract wash 4. Wash Organic Layer with Brine extract->wash dry 5. Dry over Na2SO4 wash->dry filter 6. Filter dry->filter concentrate 7. Concentrate in vacuo filter->concentrate product Free Amine Product concentrate->product Yields

Sources

Method

Application Note: Optimized Reductive Amination Protocols for (2-Bromothiophen-3-yl)methanamine Hydrochloride

Introduction and Chemical Significance (2-Bromothiophen-3-yl)methanamine hydrochloride (CAS: 157664-47-6) is a highly versatile building block in medicinal chemistry and drug development[1]. The thiophene ring serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

(2-Bromothiophen-3-yl)methanamine hydrochloride (CAS: 157664-47-6) is a highly versatile building block in medicinal chemistry and drug development[1]. The thiophene ring serves as an excellent bioisostere for phenyl and furan rings, while the 2-bromo substituent provides a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

For the elaboration of the primary amine, reductive amination is the premier method. Direct alkylation with alkyl halides is notoriously difficult to control and frequently results in undesired over-alkylation, yielding complex mixtures of secondary and tertiary amines[2],[3]. Reductive amination bypasses this by forming a discrete imine/iminium intermediate that is subsequently reduced, allowing for precise mono-alkylation[3]. However, the use of this specific hydrochloride salt presents unique mechanistic challenges that dictate the choice of reagents and conditions.

Mechanistic Causality & Reagent Selection (E-E-A-T)

To design a self-validating and high-yielding protocol, several chemical realities of the substrate must be addressed:

  • Liberation of the Free Base: The substrate is supplied as a hydrochloride salt to prevent oxidative degradation and spontaneous dimerization. For the nucleophilic addition to a carbonyl to occur, the free amine must be liberated in situ. A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is strictly required[4].

  • Preservation of the Carbon-Halogen Bond: The 2-bromo position on a thiophene ring is highly activated. Traditional reductive amination conditions utilizing catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) will cause rapid hydrodehalogenation, destroying the cross-coupling handle. Therefore, mild hydride donors are mandatory.

  • Chemoselectivity of the Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for this transformation[3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making STAB exceptionally mild. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or ketone[3]. Sodium cyanoborohydride (NaBH₃CN) is a viable alternative but generates highly toxic hydrogen cyanide gas upon acidic workup[3].

  • Solvent Compatibility: STAB is moisture-sensitive and reacts with protic solvents like methanol[5]. Therefore, reactions are optimally performed in aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[6],[5].

Mechanistic Workflow

G A (2-Bromothiophen-3-yl)methanamine HCl B DIPEA (1.2 eq) Neutralization A->B C Free Base Amine B->C E Hemiaminal Intermediate C->E D Carbonyl Compound (Aldehyde/Ketone) D->E F Iminium Ion Formation (-H2O) E->F AcOH (Catalytic) G NaBH(OAc)3 (1.5 - 2.0 eq) Hydride Transfer F->G H N-Alkylated Secondary Amine G->H

Mechanistic workflow of reductive amination using (2-bromothiophen-3-yl)methanamine hydrochloride.

Optimization of Reaction Conditions

The following table summarizes the causal outcomes of various reagent combinations when utilizing halogenated thiophenemethanamines.

Reducing AgentSolventAdditiveExpected YieldChemoselectivity & Mechanistic Notes
NaBH(OAc)₃ (STAB) DCE or THF DIPEA >85% Optimal. No dehalogenation; highly selective for iminium reduction[3],[5].
NaBH₃CNMeOHDIPEA + Ti(OPr-i)₄70-80%Effective, but highly toxic. Requires specialized aqueous waste disposal[3].
NaBH₄MeOHDIPEA<30%Poor selectivity. Direct reduction of the carbonyl to an alcohol outcompetes imine formation[5].
H₂, Pd/CEtOHTEAN/AAvoid. Causes rapid hydrodehalogenation of the 2-bromothiophene.
Direct Alkylation (R-X)DMFK₂CO₃<40%Avoid. Results in significant over-alkylation to the tertiary amine[2].

Experimental Protocols

Protocol A: One-Pot Reductive Amination with Aldehydes

Aldehydes are highly electrophilic, allowing for a streamlined, one-pot procedure where imine formation and reduction occur concurrently[4].

Materials:

  • (2-Bromothiophen-3-yl)methanamine hydrochloride (1.0 mmol, 1.0 eq)

  • Target Aldehyde (1.0 mmol, 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar), add (2-bromothiophen-3-yl)methanamine hydrochloride (1.0 eq).

  • Neutralization: Suspend the salt in anhydrous DCE (0.2 M). Add DIPEA (1.2 eq) dropwise. Stir the mixture at room temperature for 10–15 minutes to fully liberate the free amine[4]. The suspension should become a clear solution.

  • Condensation: Add the aldehyde (1.0 eq) to the reaction mixture. Stir for 30 minutes at room temperature to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the flask in a water bath (approx. 15–20 °C). Add STAB (1.5 eq) portionwise over 5 minutes. Caution: Mild hydrogen gas evolution may occur[4].

  • Reaction: Remove the water bath and stir the reaction at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to destroy unreacted hydride. Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Two-Step Reductive Amination with Ketones

Ketones are sterically hindered and less electrophilic than aldehydes. A two-step approach with an acid catalyst is required to drive iminium ion formation prior to the addition of the reducing agent[6].

Materials:

  • (2-Bromothiophen-3-yl)methanamine hydrochloride (1.0 mmol, 1.0 eq)

  • Target Ketone (1.2 mmol, 1.2 eq)

  • DIPEA (1.2 mmol, 1.2 eq)

  • Glacial Acetic Acid (AcOH) (1.0 mmol, 1.0 eq)

  • STAB (2.0 mmol, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Neutralization: In a dry flask under N₂, dissolve the amine hydrochloride (1.0 eq) in anhydrous THF (5.0 mL). Add DIPEA (1.2 eq) and stir for 15 minutes.

  • Acid-Catalyzed Condensation: Add the ketone (1.2 eq) followed by glacial acetic acid (1.0 eq)[6]. The mild acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile.

  • Imine Formation: Stir the mixture at room temperature for 4 to 12 hours. For highly unreactive ketones, the addition of activated 4Å molecular sieves can help drive the equilibrium by sequestering water.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add STAB (2.0 eq) portionwise[6]. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench with 1N NaOH (2 mL) to neutralize the acetic acid and basify the amine product. Extract with Ethyl Acetate (3 x 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

References

  • fluorochem.co.uk. "3-(Aminomethyl)-2-bromothiophene hydrochloride (CAS 157664-47-6)". Fluorochem.
  • benchchem.com. "Application Notes and Protocols for N-Alkylation with 3-Butenylamine Hydrochloride". Benchchem.
  • nih.gov. "Structure-based design of SARS-CoV-2 papain-like protease inhibitors". PMC.
  • wikipedia.org. "Reductive amination". Wikipedia.
  • masterorganicchemistry.com. "Reductive Amination, and How It Works". Master Organic Chemistry.
  • commonorganicchemistry.com. "Reductive Amination - Common Conditions: NaHB(OAc)3". Common Organic Chemistry.

Sources

Application

Application Note: 2-Bromo-3-aminomethylthiophene as a Versatile Bifunctional Linker for Fragment Elaboration in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has become a cornerstone of modern hit-to-lead campaigns, prized for its efficiency in exploring chemical space and generating high-quality lead compounds.[1][2] A critical stra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has become a cornerstone of modern hit-to-lead campaigns, prized for its efficiency in exploring chemical space and generating high-quality lead compounds.[1][2] A critical strategy within FBDD is fragment linking, where two fragments binding to adjacent pockets of a biological target are connected to create a single, high-affinity molecule.[3][4][5] The success of this approach is heavily dependent on the choice of the chemical linker, which dictates the spatial orientation of the fragments, influences physicochemical properties, and can contribute to binding interactions. This guide details the strategic application of 2-bromo-3-aminomethylthiophene, a bifunctional linker designed to offer a rigid, synthetically tractable scaffold for the systematic linking and optimization of fragment hits. We provide detailed protocols for its orthogonal coupling chemistry, a workflow for fragment elaboration, and expert insights into the causality behind these experimental choices.

The Strategic Value of the 2,3-Disubstituted Thiophene Scaffold

The selection of a linker is not merely about connecting two points; it is a critical design choice that impacts the entire optimization cascade. The 2-bromo-3-aminomethylthiophene scaffold has been conceived with several key advantages rooted in the inherent properties of the thiophene ring, a well-established "privileged scaffold" in medicinal chemistry.[6][7]

  • Defined Vectorality and Rigidity: The 2,3-substitution pattern on the five-membered aromatic ring holds the two points of attachment in a fixed, coplanar orientation. This rigidity minimizes the entropic penalty upon binding, a common challenge with overly flexible linkers which can lose significant conformational freedom when binding to a target.[8][9] This defined vector allows for precise, structure-guided placement of the linked fragments within the binding site.

  • Favorable Physicochemical Properties: The thiophene ring is a bioisostere of a phenyl ring but possesses distinct electronic properties. The sulfur atom can act as a hydrogen bond acceptor and its lone pairs can engage in favorable interactions, while the overall scaffold contributes to metabolic stability and desirable ADMET properties.[6][7]

  • Orthogonal Synthetic Handles: The true power of this linker lies in its two chemically distinct reactive sites: a C2-bromine and a C3-aminomethyl group. The bromine atom is primed for robust palladium-catalyzed cross-coupling reactions, while the primary amine is ideal for a host of classic transformations, including amide bond formation. This orthogonality allows for controlled, sequential fragment coupling without the need for complex protecting group chemistry.

Caption: Structure of 2-bromo-3-aminomethylthiophene highlighting its key features.

Protocols for Orthogonal Fragment Coupling

The cornerstone of using this linker is the ability to perform two distinct and high-yielding reactions sequentially. We present standardized protocols for the most common and robust transformations at each position.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling at the C2-Bromo Position

Causality: The Suzuki-Miyaura reaction is the industry standard for C(sp²)-C(sp²) bond formation due to its exceptional functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acid and ester building blocks.[10][11][12] This makes it the ideal choice for coupling aryl or heteroaryl fragments (Fragment A) to the linker's C2 position. The C-Br bond on the electron-rich thiophene ring is highly reactive towards oxidative addition by a Pd(0) catalyst.[13]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-aminomethylthiophene (1.0 eq), the aryl/heteroaryl boronic acid or ester (Fragment A, 1.2 eq), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O). Add a suitable inorganic base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product (Fragment A-Linker) by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)2-MeTHF / H₂O (10:1)
Temperature 90 °C100 °C85 °C
Typical Yield 75-95%80-98%80-99%
Protocol 2.2: Amide Bond Formation at the C3-Aminomethyl Group

Causality: Amide bonds are ubiquitous in pharmaceuticals due to their metabolic stability and ability to form key hydrogen bond interactions. Standard peptide coupling reagents provide a reliable and high-yielding method to connect a fragment containing a carboxylic acid (Fragment B) to the primary amine of the linker intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid-containing fragment (Fragment B, 1.1 eq) and a peptide coupling reagent (e.g., HATU or HOBt/EDC, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition: Add a solution of the purified Fragment A-Linker intermediate (1.0 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq) to the reaction mixture.

  • Reaction Execution: Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate or CH₂Cl₂ and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final linked compound (Fragment A-Linker-Fragment B) via flash chromatography or preparative HPLC.

Integrated Workflow for Fragment Linking

The following workflow provides a comprehensive overview of the process from initial fragments to the final, elaborated molecule ready for biological evaluation.

Caption: A streamlined workflow for linking two fragments using the thiophene linker.

Hypothetical Case Study & Data Interpretation

Scenario: In a campaign against Protein Kinase X, biophysical screening identifies two fragments binding in adjacent subpockets.

  • Fragment A: A 4-boronophenyl-imidazole (Affinity, Kᴅ = 150 µM).

  • Fragment B: A 3-carboxy-pyrazole (Affinity, Kᴅ = 400 µM).

Using the protocols described above, the fragments are linked with 2-bromo-3-aminomethylthiophene.

Table 2: Affinity and Ligand Efficiency Data

CompoundMW ( g/mol )Kᴅ (µM)Heavy Atoms (N)Ligand Efficiency (LE)¹
Fragment A188.0150130.32
Fragment B112.140080.32
Linked Molecule 423.3 0.12 30 0.43

¹LE = -RTln(Kᴅ) / N, calculated at 298K. A higher value is better.

Interpretation: The resulting linked molecule exhibits a Kᴅ of 120 nM, representing a >1000-fold improvement in affinity over the initial fragments. This dramatic increase is a hallmark of successful fragment linking, driven by the significant reduction in the entropic cost of binding two separate molecules.[3][8] Importantly, the Ligand Efficiency (LE), a measure of binding energy per atom, has increased from 0.32 to 0.43.[14][15] This indicates that the linker has successfully positioned the fragments in their optimal binding modes without introducing significant strain, resulting in a highly efficient new chemical entity.[8][9]

Troubleshooting and Advanced Considerations

  • Catalyst Poisoning: The sulfur atom in the thiophene ring or nitrogen atoms in fragment heterocycles can sometimes coordinate to the palladium catalyst, inhibiting its activity.[10] If a reaction stalls, screening alternative catalysts and ligands (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos) is recommended.

  • Steric Hindrance: If either fragment is sterically bulky near the point of attachment, coupling yields may decrease. For Suzuki couplings, switching to a more reactive boronate ester (e.g., a MIDA boronate) or using a more active catalyst system may be necessary. For amide couplings, alternative coupling reagents or elevated temperatures may be required.

  • Linker Strain: While the thiophene scaffold is rigid, the final linked molecule may adopt a conformation that introduces strain to maintain the optimal binding poses of the fragments. This can lead to a lower-than-expected affinity gain.[16] If this is suspected, computational modeling can be used to assess linker strain, and alternative linkers with slightly different geometries or lengths should be considered.

  • Solubility Issues: As fragments grow into larger molecules, aqueous solubility can decrease. It is critical to monitor the cLogP and polar surface area (PSA) during the design phase and to purify intermediates thoroughly to avoid carrying impurities into subsequent steps.

Conclusion

2-Bromo-3-aminomethylthiophene is a powerful and versatile tool in the arsenal of the medicinal chemist engaged in fragment-based drug design. Its rigid core, predictable vectorality, and orthogonal synthetic handles provide a logical and efficient platform for the elaboration of low-affinity fragments into potent, lead-like molecules. The robust and well-characterized chemistry detailed in these protocols enables researchers to rapidly synthesize novel compounds, accelerating the critical hit-to-lead optimization phase of drug discovery.

References

  • Vertex AI Search. (n.d.). Fragment Screening & Fragment-Based Drug Design.
  • Vertex AI Search. (2022, April 14). Approaches to Fragment-Based Drug Design.
  • PubMed. (2023, July 19). Linkers in fragment-based drug design: an overview of the literature.
  • ResearchGate. (2025, August 7). Linkers in fragment-based drug design: an overview of the literature.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design.
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Taylor & Francis Online. (2023, July 20). Linkers in fragment-based drug design: an overview of the literature.
  • Nature Chemical Biology. (2009, June 15). Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
  • Vertex AI Search. (n.d.). Fragment-Based Drug Design (FBDD) | Methodology & Protocol.
  • Vertex AI Search. (n.d.). Chapter 7. Fragment-Based Drug Discovery.
  • Taylor & Francis Online. (2022, September 23). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors.
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Journal of the American Chemical Society. (2025, July 30). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • Frontiers. (2019, February 18). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library.
  • PubMed. (2006, September 1). Thiophene backbone amide linkers, a new class of easily prepared and highly acid-labile linkers for solid-phase synthesis.
  • ChemRxiv. (2025, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • National Center for Biotechnology Information. (2009, April 26). Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • National Center for Biotechnology Information. (n.d.). Identification and Characterization of Fragment Binding Sites for Allosteric Ligand Design using the Site Identification by Ligand Competitive Saturation Hotspots Approach (SILCS-Hotspots).
  • ChemicalBook. (n.d.). 2-Bromo-3-methylthiophene synthesis.
  • ResearchGate. (n.d.). Examples of thiophene-based drugs.
  • National Center for Biotechnology Information. (2023, November 24). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions.
  • BenchChem. (n.d.). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.
  • Proceedings of the National Academy of Sciences. (2020, December 14). A general fragment-based approach to identify and optimize bioactive ligands targeting RNA.
  • National Center for Biotechnology Information. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Cresset Group. (n.d.). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry.
  • ResearchGate. (2019, February 18). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library.
  • PrepChem.com. (n.d.). Preparation of 2-bromothiophene.
  • SciSpace. (2018, December 21). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroaryla.
  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • Ontosight AI. (n.d.). Introduction to 2-Bromo-3-methylthiophene.
  • MilliporeSigma. (n.d.). 2-Bromo-3-methylthiophene 95 14282-76-9.
  • ChemicalBook. (2025, September 25). 2-Bromo-3-methylthiophene.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene.
  • ACS Publications. (2020, December 29). Why Fragment Linking Rarely Succeeds and How to Improve Outcomes.
  • ResearchGate. (n.d.). Methods for fragment elaboration. (a) Conventional elaboration exploiting heteroatom-centred vectors.
  • MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • PubChem. (n.d.). 2-Bromo-3-(bromomethyl)thiophene.
  • MDPI. (2016, July 27). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • Georganics. (n.d.). 2-Bromo-3-methylthiophene - High purity.
  • National Center for Biotechnology Information. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Method

Application Notes: Mastering the Buchwald-Hartwig Amination for the Synthesis of Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Aminothiophenes Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminothiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, acting as bioisosteres for phenyl groups and forming the core of numerous biologically active compounds.[1] Specifically, aminothiophenes are crucial building blocks for a wide array of pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.[1] The Buchwald-Hartwig amination has emerged as a premier method for the synthesis of these valuable compounds, offering a versatile and efficient means to form carbon-nitrogen (C-N) bonds where traditional methods fall short.[2][3] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides, providing a powerful tool for drug discovery and development.[2][4]

This guide provides an in-depth analysis of the Buchwald-Hartwig amination as applied to bromothiophene derivatives, offering field-proven insights into mechanism, parameter optimization, and practical execution.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of the bromothiophene. This step forms a Pd(II) complex.[4][6] The reactivity order for aryl halides in this step is generally I > Br > Cl.[7][8]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium center. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[4][9]

  • Reductive Elimination: This is the final, product-forming step. The desired aminothiophene is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2][6]

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]Br OA_Complex->Amine_Coord Amine Coordination (+ HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex Deprotonation (- H-Base+ Br-) Amido_Complex->Pd0 Regeneration Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination

Caption: A simplified representation of the key steps in the Buchwald-Hartwig catalytic cycle.

Optimizing the Reaction: A Guide to Key Parameters

Success in the Buchwald-Hartwig amination of bromothiophenes requires careful consideration of several interconnected parameters. The electron-rich nature of the thiophene ring and the potential for the sulfur atom to interact with the palladium catalyst necessitate a tailored approach.

ParameterKey Considerations for Bromothiophene SubstratesRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-formed palladacycle precatalysts (e.g., G3 or G4) offer improved stability and reliability.[10]Precatalysts ensure a more consistent and clean formation of the active Pd(0) species, avoiding unreliable in-situ reduction steps.[10]
Ligand Bulky, electron-rich biaryl phosphine ligands are essential. XPhos, RuPhos, and DavePhos are excellent starting points.[6][11]These ligands stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst deactivation.[6] The steric bulk is particularly important to facilitate the final C-N bond formation.
Base Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is the most common. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.[8][9]The base must be strong enough to deprotonate the amine or the amine-palladium complex but should not compete as a nucleophile. The choice of base can significantly impact reactions with substrates containing sensitive functional groups like esters.[5]
Solvent Anhydrous, non-polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used.[12][13]These solvents provide good solubility for the reagents and are generally compatible with the catalytic system. Proper drying and degassing of the solvent are critical to prevent catalyst deactivation by water or oxygen.[12]
Temperature Reactions are typically heated, often between 80-110 °C.[8][12]Heating is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps. However, excessive temperatures (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black.[12]

Detailed Experimental Protocols

All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents and liquid reagents should be thoroughly degassed prior to use.

Protocol 1: General Procedure for the Amination of 2-Bromothiophene with a Secondary Amine

This protocol provides a robust starting point for the coupling of various secondary amines with 2-bromothiophene.

Reagents:

ReagentM.W.Amount (mmol)Equiv.Mass/Volume
2-Bromothiophene163.041.01.0163 mg
Secondary Amine (e.g., Morpholine)87.121.21.2105 mg (103 µL)
Pd₂(dba)₃915.720.020.0218.3 mg
XPhos476.620.040.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous Toluene---5 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and sodium tert-butoxide (135 mg).

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous toluene (5 mL), followed by 2-bromothiophene (163 mg) and the secondary amine (1.2 mmol).

  • Reaction: Place the sealed Schlenk tube into a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-thienyl amine.

Protocol 2: Amination of 3-Bromothiophene with a Primary Amine using a Palladacycle Precatalyst

This protocol utilizes a more modern, air-stable precatalyst which can simplify the reaction setup.

Reagents:

ReagentM.W.Amount (mmol)Equiv.Mass/Volume
3-Bromothiophene163.041.01.0163 mg
Primary Amine (e.g., Aniline)93.131.21.2112 mg (109 µL)
XPhos Pd G3863.630.020.0217.3 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
Anhydrous 1,4-Dioxane---5 mL

Procedure:

  • Reaction Setup: In a glovebox, add 3-bromothiophene (163 mg), XPhos Pd G3 (17.3 mg), and cesium carbonate (652 mg) to a vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) and the primary amine (1.2 mmol).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a heating block set to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Diagram: General Experimental Workflow

Experimental Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Setup 1. Add Pd Catalyst, Ligand, & Base to Schlenk Tube Inert 2. Evacuate & Backfill with Argon (3x) Setup->Inert Reagents 3. Add Solvent, Bromothiophene, & Amine Inert->Reagents Heat 4. Heat to 80-110 °C with Stirring Reagents->Heat Monitor 5. Monitor by TLC or LC-MS Heat->Monitor Cool 6. Cool to RT & Dilute Monitor->Cool Filter 7. Filter through Celite® Cool->Filter Extract 8. Aqueous Wash & Extraction Filter->Extract Purify 9. Dry, Concentrate, & Purify via Chromatography Extract->Purify Product Characterized Product Purify->Product

Caption: A step-by-step workflow from reaction setup to final product purification.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

ObservationPotential Cause(s)Recommended Solution(s)
No Reaction or Low Conversion Catalyst Deactivation: Presence of oxygen or moisture. Impure reagents.Ensure all reagents are pure and solvents are rigorously dried and degassed. Use a glovebox for setup.[12]
Suboptimal Ligand/Base Combination: The chosen system may not be active enough for the specific substrate.Screen a panel of ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, LHMDS).[8][12]
Catalyst Poisoning: The thiophene sulfur or other functional groups may be coordinating to the palladium center.Increase ligand loading (e.g., L:Pd ratio of 2:1) to prevent substrate inhibition.[14]
Formation of Palladium Black Catalyst Decomposition: Reaction temperature is too high or reaction time is too long.Lower the reaction temperature to 80-90 °C and monitor for decomposition.[12] Consider using a more stable precatalyst.
Side Product Formation (e.g., Homocoupling, Dehalogenation) Unproductive Side Reactions: Can occur if the catalytic cycle is inefficient.Re-optimize the ligand and base. Sometimes a change in solvent can mitigate these issues.[11]
Reagent Insolubility Poor Solvent Choice: Starting materials or base are not fully dissolved.Ensure vigorous stirring. If insolubility persists, consider an alternative solvent like 1,4-dioxane or a toluene/co-solvent mixture.[12]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PMC.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • ACS Publications. (2001, December 4).
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • PubMed. (2001, December 28).
  • WuXi AppTec. (2024, November 25).
  • Wordpress. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29).

Sources

Application

protecting group strategies for (2-bromothiophen-3-yl)methanamine nitrogen

As a Senior Application Scientist, designing a synthetic route involving (2-bromothiophen-3-yl)methanamine requires navigating a minefield of chemoselectivity. This bifunctional building block is highly prized in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing a synthetic route involving (2-bromothiophen-3-yl)methanamine requires navigating a minefield of chemoselectivity. This bifunctional building block is highly prized in medicinal chemistry and materials science, but its unprotected form is fundamentally incompatible with the harsh conditions required to functionalize the thiophene ring.

This guide outlines advanced protecting group (PG) strategies to mask the primary amine, enabling downstream transformations such as halogen-metal exchange and transition-metal-catalyzed cross-coupling.

The Chemoselectivity Conundrum: Mechanistic Rationale

To understand why specific protecting groups succeed or fail, we must analyze the molecule's competing reactive domains:

  • The 2-Bromo Substituent : This site is primed for lithiation (halogen-metal exchange) and palladium-catalyzed cross-coupling. Metal-halogen exchange on 2-bromothiophenes is highly exothermic and proceeds at exceptionally fast rates[1].

  • The Primary Amine : The

    
     group contains two acidic N-H protons and a highly nucleophilic nitrogen lone pair.
    
  • The Thiophene Core : Electron-rich and susceptible to electrophilic aromatic substitution. Furthermore, thiophenes are notorious for poisoning heterogeneous transition metal catalysts.

If you attempt to treat unprotected or mono-protected (2-bromothiophen-3-yl)methanamine with


-butyllithium (

-BuLi), the acidic N-H protons will instantly quench the organolithium reagent. This necessitates excess base, which inevitably triggers unwanted deprotonation of the thiophene ring or a halogen dance rearrangement —a phenomenon where the halogen migrates to a different position on the heteroaromatic ring under basic conditions[2].

Conversely, if you attempt to use a Carboxybenzyl (Cbz) protecting group, you will encounter catastrophic failure during deprotection. Cbz is traditionally removed via hydrogenolysis (


, 

)[3]. However, the sulfur atom in the thiophene ring strongly coordinates to palladium, poisoning the catalyst. Even if the catalyst survives, the C-Br bond is highly susceptible to hydrodehalogenation, destroying your synthetic handle.

G A (2-Bromothiophen-3-yl)methanamine B 2-Bromo Position (Lithiation / Cross-Coupling) A->B Electrophilic Site C Primary Amine (Nucleophilic / Acidic N-H) A->C Nucleophilic Site D Thiophene Ring (Catalyst Poisoning / Halogen Dance) A->D Structural Hazard

Chemoselectivity map highlighting the competing reactive domains.

Strategic Masking: Comparative Protecting Group Data

To successfully functionalize the 2-bromo position, the primary amine must be doubly protected to eliminate all N-H protons[4]. Below is a quantitative and qualitative comparison of the most relevant strategies.

Protecting Group StrategyN-H Protons RemainingStability to

-BuLi
Stability to Pd CatalysisDeprotection ConditionsRecommendation Level
Mono-Boc 1Poor (Quenches base)ModerateTFA or HClSituational
N,N-Di-Boc 0ExcellentGoodTFA or HClHighly Recommended
Phthalimide 0ExcellentExcellentHydrazine (Ing-Manske)Highly Recommended
Cbz 1PoorPoor

,

Strictly Contraindicated

Self-Validating Methodologies

The following protocols are designed as self-validating systems. They incorporate specific in-process controls and visual cues to ensure causality and reaction integrity.

Protocol 1: Synthesis of N,N-Di-Boc-(2-bromothiophen-3-yl)methanamine

This strategy is optimal if the immediate downstream step is a halogen-metal exchange. The Di-Boc group completely masks the amine, rendering it inert to organolithium reagents.

Causality Insight : The first Boc addition is rapid, but the second addition is sterically hindered. 4-Dimethylaminopyridine (DMAP) is strictly required as a nucleophilic acyl transfer catalyst to drive the second protection.

  • Initialization : Dissolve (2-bromothiophen-3-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

  • Catalysis & Base : Add triethylamine (3.0 eq) followed by DMAP (0.1 eq).

  • Electrophile Addition : Dropwise add Di-tert-butyl dicarbonate (

    
    , 2.5 eq) dissolved in DCM.
    
  • Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Control) : Monitor via TLC (Hexanes/EtOAc 8:2). You will observe the rapid formation of the mono-Boc intermediate (

    
    ). The reaction is only complete when this spot entirely disappears and is replaced by the less polar Di-Boc product (
    
    
    
    ).
  • Workup : Wash the organic layer with 1M HCl (to remove DMAP and unreacted amine), followed by brine. Dry over

    
     and concentrate.
    

G Step1 Primary Amine Step2 N,N-Di-Boc Protection Step1->Step2 Mask N-H Step3 n-BuLi (-78 °C) Step2->Step3 Li-Halogen Exchange Step4 Electrophile Addition Step3->Step4 Trapping Step5 TFA Deprotection Step4->Step5 Unmask Amine

Workflow for halogen-metal exchange utilizing a Di-Boc protection strategy.

Protocol 2: Halogen-Metal Exchange of the Di-Boc Intermediate
  • Initialization : Dissolve the N,N-Di-Boc protected amine in anhydrous THF. Cool strictly to -78 °C. Causality: Operating at -78 °C is critical to suppress the halogen dance rearrangement and prevent ring-opening of the thienyllithium intermediate[2].

  • Lithiation : Dropwise add

    
    -BuLi (1.1 eq, 2.5 M in hexanes).
    
  • Self-Validation : Upon addition of

    
    -BuLi, the solution will immediately turn a deep yellow/orange. This color change is a reliable visual confirmation that the highly reactive thienyllithium species has formed[1].
    
  • Trapping : After 30 minutes, add your desired electrophile (e.g., anhydrous DMF for formylation). The deep color will rapidly discharge, validating successful electrophilic trapping.

Protocol 3: Phthalimide Protection and Ing-Manske Deprotection

If your downstream chemistry involves harsh, high-temperature palladium cross-coupling (e.g., Suzuki or Buchwald-Hartwig), Phthalimide is superior to Di-Boc due to its extreme thermal and basic stability[5].

Protection :

  • Reflux the primary amine (1.0 eq) and phthalic anhydride (1.05 eq) in toluene using a Dean-Stark apparatus.

  • Self-Validation : The stoichiometric collection of water in the Dean-Stark trap visually confirms the formation of the cyclic imide.

Deprotection (Ing-Manske Procedure) :

  • Initialization : Dissolve the phthalimide-protected product in ethanol.

  • Cleavage : Add hydrazine hydrate (2.0 eq) and heat to reflux. Causality: Hydrazine is a powerful alpha-effect nucleophile that attacks the imide carbonyls, forming a stable cyclic byproduct (phthalhydrazide) and liberating the free amine[5].

  • Self-Validation : As the reaction progresses, a voluminous white precipitate of phthalhydrazide will form. The appearance of this insoluble byproduct is a direct visual confirmation that the protecting group has been successfully cleaved[5].

  • Workup : Cool the mixture, acidify slightly with dilute HCl to ensure the amine is protonated (soluble), and filter off the white phthalhydrazide precipitate. Basify the filtrate to recover the pure primary amine.

References

  • Greene's Protective Groups in Organic Synthesis (5th Edition) Source: e-bookshelf.de URL:[Link]

  • Electronic Supplementary Information: Metal Halogen Exchange on Thiophene Derivatives Source: The Royal Society of Chemistry URL:[Link]

  • Protecting Groups Archives – Cbz Deprotection Mechanism Source: Total Synthesis URL:[Link]

  • Halogen Dance Rearrangement Source: Wikipedia URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis Utilizing (2-bromothiophen-3-yl)methanamine HCl

Introduction: Accelerating Heterocyclic Chemistry with Microwave Energy In the landscape of modern drug discovery and materials science, nitrogen- and sulfur-containing heterocycles are privileged scaffolds, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Heterocyclic Chemistry with Microwave Energy

In the landscape of modern drug discovery and materials science, nitrogen- and sulfur-containing heterocycles are privileged scaffolds, forming the core of countless pharmaceuticals and functional materials.[1] Thiophene derivatives, in particular, are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The challenge, however, often lies in the efficient, rapid, and sustainable synthesis of these complex molecules.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, frequently reducing reaction times from hours or days to mere minutes.[4][5] This acceleration is achieved through a unique heating mechanism. Unlike conventional heating which relies on slow external heat transfer, microwaves directly couple with polar molecules in the reaction mixture, causing rapid rotation and generating heat volumetrically.[6][7][8] This process, known as dielectric heating, leads to uniform and instantaneous heating, often resulting in higher yields, cleaner reaction profiles, and access to chemical transformations not easily achieved with traditional methods.[9][10]

This guide provides an in-depth exploration of microwave-assisted reactions utilizing (2-bromothiophen-3-yl)methanamine hydrochloride , a versatile building block for constructing complex molecular architectures. We will delve into key palladium-catalyzed cross-coupling reactions and demonstrate how MAOS unlocks the full synthetic potential of this substrate.

The Building Block: (2-bromothiophen-3-yl)methanamine HCl

(2-bromothiophen-3-yl)methanamine is a bifunctional reagent. The bromine atom at the C2 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, while the primary aminomethyl group at the C3 position offers a site for nucleophilic attack, acylation, or participation in cyclization reactions. The hydrochloride salt form ensures stability for storage and handling.[11]

Key Structural Features & Reactivity:

  • C2-Br Bond: The C-Br bond on the electron-rich thiophene ring is highly susceptible to oxidative addition by palladium(0) catalysts, making it ideal for reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[12][13]

  • C3-CH₂NH₂ Group: The primary amine is nucleophilic and basic. In its hydrochloride salt form, the amine is protonated. For most coupling reactions, a base must be added in sufficient quantity not only to facilitate the catalytic cycle but also to neutralize the HCl salt, liberating the free amine. This is a critical consideration for reaction stoichiometry.

Handling and Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Application 1: Rapid C-C Bond Formation via Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl structures.[13][14] The use of microwave irradiation dramatically enhances the efficiency of this transformation, allowing for the synthesis of diverse 2-aryl-3-(aminomethyl)thiophenes in minutes. These products are valuable intermediates for pharmacologically active compounds.

Catalytic Cycle and Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Metathesis (or transmetalation) where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[15] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[15]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArR Ar-R' (Coupled Product) RedElim->ArR ArX Ar-X ((2-bromothiophen-3-yl)methanamine) ArX->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid Buchwald_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Workup & Isolation cluster_purify Step 4: Purification Reagents Combine Substrate, Amine, Base, Catalyst & Ligand in Solvent Microwave Heat in Microwave (e.g., 150 °C, 10 min) Reagents->Microwave Workup Cool Vial, Quench & Extract Microwave->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product Pictet_Spengler_Pathway Start (2-bromothiophen-3-yl) methanamine HCl Step1 Step 1: MW Suzuki Coupling + 2-formylphenylboronic acid Pd(OAc)₂, SPhos, K₂CO₃ 120 °C, 15 min Start->Step1 Intermediate Suzuki Coupling Product Step2 Step 2: MW Pictet-Spengler + p-TsOH Microwave 140 °C, 20 min Intermediate->Step2 Final Thieno[3,2-c]pyridine Derivative Step1->Intermediate Step2->Final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (2-Bromothiophen-3-yl)methanamine HCl in Organic Solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming physical chemistry hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming physical chemistry hurdles. (2-Bromothiophen-3-yl)methanamine is conventionally supplied as a hydrochloride (HCl) salt to prevent oxidative degradation of the electron-rich thiophene ring and to improve shelf-life. However, this ionic salt form severely restricts its solubility in standard organic solvents used for cross-coupling, amidation, or alkylation reactions.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers. Rather than just listing steps, we will explore the thermodynamic and kinetic causality behind each method, ensuring you can adapt these principles to your specific synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why does (2-bromothiophen-3-yl)methanamine HCl form a suspension or "oil out" in solvents like dichloromethane (DCM) or tetrahydrofuran (THF)? A1: The insolubility is a direct result of the compound's ionic nature. Amine hydrochloride salts possess a stable crystal lattice held together by strong electrostatic interactions and hydrogen bonding[1]. Solvents like DCM or THF have low dielectric constants and cannot provide sufficient solvation energy to overcome the lattice energy of the salt. When the salt "oils out," it indicates that the solvent is interacting with the hydrophobic thiophene ring, but the ionic ammonium-chloride pair remains tightly bound, creating a biphasic system rather than a true thermodynamic solution.

Q2: Can I dissolve the HCl salt directly without converting it to the free base? A2: Yes, but solvent selection is critical. You must use highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2]. These solvents have high dielectric constants and strong dipole moments, allowing them to effectively solvate both the bulky (2-bromothiophen-3-yl)methanammonium cation and the chloride anion. If your reaction permits, adding a co-solvent like methanol (5–10% v/v) can also disrupt the crystal lattice and significantly enhance solubility.

Q3: My reaction requires anhydrous, non-polar conditions. How do I proceed? A3: You must perform a "free-basing" procedure to convert the protonated amine salt back into its neutral, free amine form[2]. The neutral (2-bromothiophen-3-yl)methanamine is highly lipophilic and will dissolve readily in DCM, THF, or toluene. This can be achieved via an ex situ liquid-liquid extraction (if the reagent can be prepared in advance) or an in situ neutralization (if the reaction is highly moisture-sensitive)[3].

Q4: Is the free base of (2-bromothiophen-3-yl)methanamine stable? A4: The free base is significantly less stable than the HCl salt. The electron-rich thiophene ring, combined with the primary amine, makes the molecule susceptible to air oxidation and degradation over time. Therefore, it is highly recommended to generate the free base immediately prior to use and store any excess under an inert atmosphere (argon or nitrogen) at -20°C.

Data Presentation: Solvent Compatibility & Solvation Capacity

The following table summarizes the expected solubility behavior of both the HCl salt and the free base forms of (2-bromothiophen-3-yl)methanamine to help you select the optimal solvent system.

SolventDielectric Constant (ε)Solvation of HCl SaltSolvation of Free BaseRecommended Use Case
DMSO 46.7ExcellentExcellentDirect dissolution for biological assays or tolerant SNAr reactions.
DMF 36.7GoodExcellentPeptide coupling or general polar aprotic reactions.
Methanol 32.7GoodGoodUse as a co-solvent to disrupt the HCl crystal lattice.
DCM 8.9PoorExcellentEx situ free-basing extractions and general organic synthesis.
THF 7.5PoorExcellentIn situ free-basing for moisture-sensitive cross-couplings.
Hexane 1.9InsolubleModerateTrituration or purification of the free base.

Experimental Protocols

Below are two self-validating protocols for free-basing (2-bromothiophen-3-yl)methanamine HCl. Choose the method that best aligns with your reaction's sensitivity to moisture and byproducts.

Protocol A: Ex Situ Free-Basing via Liquid-Liquid Extraction

Use this method when you need the pure, neutral amine without any byproduct salts in your reaction mixture.

  • Dissolution: Suspend 1.0 equivalent of (2-bromothiophen-3-yl)methanamine HCl in a biphasic mixture of DCM (10 mL/mmol) and deionized water (10 mL/mmol)[3].

  • Basification: Slowly add a 1M aqueous solution of NaOH dropwise while stirring vigorously until the aqueous layer reaches a pH > 10.

    • Causality & Validation: The pKa of the primary amine conjugate acid is approximately 9.0. Pushing the pH above 10 ensures >90% conversion to the lipophilic free base. You will visually observe the suspension clear up as the neutral amine migrates entirely into the DCM layer. This visual clearing is your self-validation that deprotonation is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional portion of DCM (5 mL/mmol).

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure (rotary evaporator) at a bath temperature no higher than 30°C to prevent thermal degradation. The resulting oil or low-melting solid is the pure free base, ready for immediate use.

Protocol B: In Situ Free-Basing for Anhydrous Reactions

Use this method for moisture-sensitive reactions (e.g., Buchwald-Hartwig aminations) where isolation of the free base is impractical.

  • Suspension: Suspend the (2-bromothiophen-3-yl)methanamine HCl in your anhydrous reaction solvent (e.g., THF or Toluene) under an argon atmosphere.

  • Base Addition: Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2].

    • Causality & Validation: DIPEA (conjugate acid pKa ~10.7) is a stronger base than the thiophene methanamine. It will abstract the proton from the HCl salt. Because DIPEA-HCl is largely insoluble in non-polar solvents like THF or Toluene, you will observe the formation of a fine white precipitate (DIPEA-HCl), while the (2-bromothiophen-3-yl)methanamine enters the solution as the free base[3]. This visual cue validates that the free-basing was successful.

  • Reaction Execution: Proceed directly with the addition of your other reagents (catalysts, electrophiles) to the suspension. The precipitated DIPEA-HCl salt generally acts as an innocent bystander in most cross-coupling reactions.

Decision Workflow

Use the following logical workflow to determine the optimal solubility strategy for your specific experimental constraints.

SolubilityWorkflow Start Start: (2-bromothiophen-3-yl) methanamine HCl Q1 Can the reaction tolerate polar aprotic solvents? Start->Q1 Direct Direct Dissolution (Use DMSO or DMF) Q1->Direct Yes Q2 Is the reaction moisture-sensitive? Q1->Q2 No InSitu In Situ Free-Basing (Add DIPEA/TEA in THF/DCM) Q2->InSitu Yes ExSitu Ex Situ Free-Basing (Aqueous NaOH/DCM Extraction) Q2->ExSitu No

Decision workflow for dissolving (2-bromothiophen-3-yl)methanamine HCl in organic solvents.

References

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: eScholarship, University of California URL:[Link]

  • 23.1. Properties of amines | Organic Chemistry II Source: Lumen Learning URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 2-Bromothiophene Derivatives

Welcome to the Advanced Diagnostics and Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden yield drops or stall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden yield drops or stalled reactions when working with heteroaryl halides.

The cross-coupling of 2-bromothiophene (via Suzuki-Miyaura, Stille, or Negishi reactions) presents unique mechanistic challenges compared to standard aryl halides. The electron-rich nature of the thiophene ring and the presence of a soft, coordinating sulfur atom fundamentally alter the kinetics of the catalytic cycle. This guide bypasses generic advice to focus on the precise causality behind reaction failures and provides self-validating methodologies to get your syntheses back on track.

Part 1: Diagnostic FAQs (Causality & Corrective Actions)

Q1: I am observing significant amounts of debrominated thiophene (protodehalogenation) instead of my desired cross-coupled product. What is driving this, and how do I prevent it? Causality: Protodehalogenation (hydrodebromination) is a dominant side reaction in the coupling of electron-rich heteroaryls. Following the oxidative addition of the Pd(0) catalyst to the C–Br bond, the resulting thienyl-Pd(II)-Br intermediate must undergo transmetalation. If transmetalation is kinetically slow—often due to an unoptimized base or a sterically hindered boronic acid—the intermediate becomes vulnerable. If you are using alcoholic solvents (e.g., ethanol or n-butanol), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination from the solvent provides a hydride source to the Pd(II) center, which subsequently undergoes reductive elimination to yield the protodehalogenated thiophene [Benchchem].
Corrective Action:  Switch to aprotic solvent systems (e.g., DMF or THF/H₂O) to eliminate the hydride source. Furthermore, accelerate the transmetalation step by utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos), which lower the activation barrier for transmetalation and favor product formation over side reactions[PMC - NIH][1].

Q2: My reactions stall at 30-40% conversion. Adding more boronic acid or extending the reaction time doesn't help. Is the thiophene sulfur poisoning my palladium catalyst? Causality: Yes. Sulfur is a soft Lewis base that exhibits a strong affinity for soft Lewis acids like Pd(0) and Pd(II). This coordination competitively displaces standard monodentate phosphine ligands (like PPh₃), leading to the formation of off-cycle, catalytically inactive palladium-sulfur oligomers [ACS Publications][2]. Once the active catalyst is sequestered in these stable off-cycle states, the reaction permanently stalls. Corrective Action: Do not simply add more catalyst, as this increases the absolute concentration of off-cycle oligomers. Instead, employ strongly coordinating bidentate ligands (e.g., dppf) or highly sterically demanding monodentate ligands that physically block multiple sulfur atoms from coordinating to a single palladium center. Surprisingly, lowering the catalyst loading (e.g., to 0.02 mol%) under optimized conditions can sometimes prevent massive oligomerization and improve turnover numbers[RSC Publishing][3].

Q3: How do I optimize the coupling of 2-bromothiophene with sterically hindered or electron-deficient arylboronic acids? Causality: Electron-deficient boronic acids are significantly less nucleophilic, which drastically reduces the rate of transmetalation. When transmetalation becomes the rate-limiting step, the prolonged lifetime of the Pd(II) intermediate allows competing pathways (like homocoupling or catalyst degradation) to dominate. Corrective Action: Optimize the base and water content. The presence of water is critical for the partial hydrolysis of the boronate ester into the highly reactive hydroxyboronate intermediate [PMC - NIH][1]. Using a more soluble base like Cs₂CO₃ in a THF/H₂O (10:1) mixture ensures a high local concentration of the reactive boronate, driving the transmetalation forward despite the poor electronics of the substrate [Benchchem][4].

Part 2: Quantitative Benchmarks for 2-Bromothiophene Couplings

To establish a baseline for your optimizations, below is a comparative summary of literature-validated conditions for the Suzuki-Miyaura coupling of 2-bromothiophene.

ElectrophileNucleophileCatalyst / LigandSolvent & BaseTemp & TimeYieldRef
2-BromothiophenePhenylboronic acidNano-Pd (0.5 mol%)H₂O/EtOH, K₂CO₃Reflux, 5h96%[Google Patents][5]
2-Bromothiophene4-Methylphenylboronic acidPd(OAc)₂ (0.02 mol%)DMF, K₂CO₃120 °C, 12h86%[RSC Publishing][3]
2-BromothiophenePotassium phenyltrifluoroboratePd/C (Heterogeneous)H₂O, AirRoom Temp, 15m44%[rhhz.net][6]
2-BromothiopheneArylboronic acid (General)PdCl₂(dppf) (2 mol%)THF/H₂O, Cs₂CO₃77 °C, 8h25-76%[Benchchem][4]

Part 3: Self-Validating Experimental Protocol

Standard protocols often fail because they lack built-in diagnostic checkpoints. The following methodology for the Suzuki-Miyaura coupling of 2-bromothiophene is designed as a self-validating system . By incorporating an internal standard, you can calculate an exact mass balance to definitively distinguish between slow kinetics, catalyst poisoning, and substrate degradation.

Optimized Suzuki-Miyaura Cross-Coupling Workflow

Objective: Achieve >85% yield of the cross-coupled biaryl while minimizing protodehalogenation.

Step 1: Preparation & Stoichiometric Validation

  • In a flame-dried Schlenk flask, combine 2-bromothiophene (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Validation Checkpoint 1 (Pre-reaction): Analyze the arylboronic acid via ¹H NMR prior to use. Boronic acids readily form cyclic boroxines (anhydrides). If boroxines are present, your actual nucleophile stoichiometry is lower than calculated, which will artificially stall the reaction.

Step 2: Catalyst & Internal Standard Addition

  • Add Pd(OAc)₂ (0.02 mol%) and a dialkylbiaryl phosphine ligand (e.g., XPhos, 0.04 mol%) to achieve a 1:2 metal-to-ligand ratio [RSC Publishing][3].

  • Critical Step: Add exactly 0.5 equiv of anhydrous dodecane. This acts as an inert internal standard for GC-MS tracking.

Step 3: Solvent Addition & Reaction Initiation

  • Add a rigorously degassed mixture of DMF (1.0 mL per 0.25 mmol). If using a less reactive boronic acid, use THF/H₂O (10:1) to facilitate boronate formation [Benchchem][4].

  • Heat the reaction mixture to 80–120 °C under a strict Argon atmosphere.

Step 4: In-Process Validation (Mass Balance Tracking)

  • Withdraw 50 µL aliquots at t = 1h, 3h, and 6h. Quench with EtOAc/H₂O, extract the organic layer, and inject into the GC-MS.

  • Validation Checkpoint 2 (In-process): Calculate the mass balance using the dodecane standard.

    • Formula:[Product] + [Unreacted 2-Bromothiophene] + [Debrominated Thiophene] = Total Mass Balance

    • Diagnosis: If the mass balance is >95% but the reaction has stalled at 40% conversion, catalyst poisoning has occurred. If the mass balance is <70%, your thiophene or boronic acid is degrading (likely due to oxygen ingress or extreme pH).

Step 5: Workup

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the combined organic layers with brine to remove DMF/H₂O, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure [Benchchem][4].

Part 4: Logical Troubleshooting Workflow

Use the following diagnostic tree to map your GC-MS observations directly to root causes and actionable solutions.

TroubleshootingWorkflow Start Issue: Low Yield in 2-Bromothiophene Coupling Obs1 Observation: High Protodehalogenation Start->Obs1 Obs2 Observation: Stalled Reaction (Catalyst Poisoning) Start->Obs2 Obs3 Observation: High Homocoupling (Biaryl) Start->Obs3 Root1 Root Cause: Slow Transmetalation or Hydride-donating Solvent Obs1->Root1 Root2 Root Cause: Sulfur Coordination to Pd (Inactive Species) Obs2->Root2 Root3 Root Cause: Oxygen Ingress or Excess Oxidant Obs3->Root3 Sol1 Action: Switch to Aprotic Solvent & Use Bulky Ligands (XPhos) Root1->Sol1 Sol2 Action: Increase Ligand:Pd Ratio & Use Chelating Ligands (dppf) Root2->Sol2 Sol3 Action: Strict Degassing & Optimize Base Root3->Sol3

Logical troubleshooting workflow for diagnosing and resolving low yields in 2-bromothiophene cross-couplings.

References

  • A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions Source: Benchchem URL:4

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL:1

  • Highly Efficient C-C Cross-Coupling for Installing Thiophene Rings into π-Conjugated Systems Source: RSC Publishing URL:3

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation Source: ACS Publications URL:2

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst Source: Google Patents (CN102351620A) URL:5

  • Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates Source: rhhz.net URL:6

Sources

Troubleshooting

Technical Support Center: Purification of (2-bromothiophen-3-yl)methanamine and its Intermediates

Welcome to the technical support resource for the purification of (2-bromothiophen-3-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of (2-bromothiophen-3-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (2-bromothiophen-3-yl)methanamine?

A1: The impurity profile largely depends on your synthetic route. A common pathway involves the reduction of a nitrile, such as 2-bromo-3-cyanothiophene. Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-bromo-3-cyanothiophene or the precursor used for its synthesis.

  • Reaction Byproducts: The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines through side reactions with the intermediate imine.[1][2]

  • Isomeric Impurities: Depending on the bromination strategy for the thiophene ring, you may encounter isomers like 3-bromo-2-aminomethylthiophene or di-brominated species.

  • Reagents & Catalysts: Residual catalysts (e.g., palladium from a coupling step) or reducing agents and their salts (e.g., aluminum salts from LiAlH₄).[3][4]

Impurity ClassSpecific ExamplesLikely Origin
Starting Materials 2-bromo-3-cyanothiophene, 3-methylthiopheneIncomplete reaction
Reaction Byproducts Bis[(2-bromothiophen-3-yl)methyl]amine (Secondary Amine)Imine intermediate reacting with product amine[2]
Isomeric Impurities 5-bromo-3-aminomethylthiophene, DibromothiophenesNon-selective bromination of the thiophene ring[3][5]
Reagent Residues Palladium species, Aluminum salts, Boronic acidsCarry-over from synthesis and work-up steps

Table 1: Common impurities and their origins in the synthesis of (2-bromothiophen-3-yl)methanamine.

Q2: What is the best initial purification strategy for a crude reaction mixture containing a primary amine like this?

A2: For a basic compound like (2-bromothiophen-3-yl)methanamine, an acid-base liquid-liquid extraction is the most powerful and straightforward initial purification step.[6][7][8] This technique leverages the amine's basicity to selectively move it from an organic solvent into an aqueous layer, leaving neutral or acidic impurities behind.[9][10] The amine can then be recovered in a much purer state by basifying the aqueous layer and re-extracting. This method is highly effective for removing non-basic organic impurities and is an essential first work-up step.[7]

Q3: My amine is an oil and won't crystallize. How can I purify it further?

A3: If the freebase amine is an oil or has a low melting point, converting it to a salt is a highly effective strategy to induce crystallization.[11][12][13] Hydrochloride salts are most common. By dissolving the crude amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl (e.g., HCl in ether), the corresponding ammonium chloride salt will often precipitate as a stable, crystalline solid.[11] This salt can then be isolated by filtration and further purified by recrystallization.[14]

Q4: When should I choose column chromatography over other methods?

A4: Column chromatography is the preferred method when you need to separate your target amine from impurities with very similar properties, such as isomeric byproducts or secondary/tertiary amines, which cannot be easily removed by extraction or crystallization.[11][15] While more labor-intensive, it offers the highest resolution. It is typically performed after an initial acid-base extraction has removed the bulk of the non-basic impurities.

Troubleshooting Purification Workflows

This section addresses specific issues you might encounter during the purification process.

G cluster_start Initial State cluster_methods Purification Methods cluster_end Final Product start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography For High-Res Separation (isomers, side products) crystallization Salt Formation & Recrystallization extraction->crystallization For Bulk Purity (if solid salt forms) chromatography->crystallization Final Polish product Pure (2-bromothiophen-3-yl)methanamine chromatography->product crystallization->product G cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions problem Streaking/Tailing on Silica Gel Chromatography cause Acidic Silica Surface (Si-OH) Interacts with Basic Amine (R-NH2) problem->cause is caused by sol1 Option A: Add Basic Modifier to Eluent (e.g., 1% Triethylamine) cause->sol1 can be fixed by sol2 Option B: Change Stationary Phase cause->sol2 can be fixed by sol2a Use Neutral/Basic Alumina sol2->sol2a sol2b Use Reversed-Phase C18 sol2->sol2b

Sources

Optimization

removing hydrochloride salt from thiophene amines before nucleophilic substitution

A Guide to the Preparation of Free Amines from Hydrochloride Salts for Nucleophilic Substitution Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Preparation of Free Amines from Hydrochloride Salts for Nucleophilic Substitution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with thiophene amine hydrochloride salts and need to prepare the free amine for subsequent reactions, particularly nucleophilic substitutions. Here, you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles.

The Underlying Chemistry: Why Removal of the Hydrochloride Salt is Crucial

Thiophene amines are valuable building blocks in medicinal chemistry and materials science.[1][2][3][4][5] They are often supplied and stored as hydrochloride (HCl) salts to improve their stability and handling.[6] However, in this salt form, the nitrogen atom of the amine is protonated, forming an ammonium salt (R-NH₃⁺Cl⁻). This protonation neutralizes the lone pair of electrons on the nitrogen, which is essential for the amine to act as a nucleophile.[6][7]

For a nucleophilic substitution reaction to proceed, the amine must be in its free base form (R-NH₂), where the lone pair is available to attack an electrophilic center.[6][7][8] Therefore, the first critical step before attempting a nucleophilic substitution is the quantitative removal of the hydrochloride salt through neutralization.[6][9]

Frequently Asked Questions (FAQs)

Q1: Why is my thiophene amine provided as a hydrochloride salt?

Amine hydrochloride salts are generally more stable, less volatile, and less susceptible to degradation than their free base counterparts. This makes them easier to store and handle, especially for long-term use.[6]

Q2: Can I use the amine hydrochloride salt directly in my nucleophilic substitution reaction?

Generally, no. The protonated nitrogen in the hydrochloride salt is not nucleophilic and will not react as intended.[6] However, some reaction conditions allow for in situ neutralization by adding an excess of a non-nucleophilic base to the reaction mixture itself.[6][10]

Q3: What is the most common method for removing the hydrochloride salt?

The most common and straightforward method is a liquid-liquid extraction.[11][12] This involves dissolving the amine salt in a biphasic system of water and an immiscible organic solvent, then adding a base to the aqueous layer. The base neutralizes the HCl, converting the salt to the free amine, which is then extracted into the organic layer.[13][14]

Q4: How do I know which base to use for neutralization?

The choice of base depends on the pKa of the thiophene amine's conjugate acid and the sensitivity of your compound to pH.[15][16] A general rule is to adjust the pH of the aqueous solution to be at least 2 pKa units above the pKa of the amine's conjugate acid to ensure complete deprotonation.[13] For most applications, a weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficient and preferred to avoid potential side reactions associated with strong bases like sodium hydroxide (NaOH).[9][17]

Q5: How can I confirm that all the hydrochloride salt has been converted to the free amine?

There are several methods:

  • pH Check: After adding the base, check the pH of the aqueous layer using pH paper or a pH meter. A basic pH (typically > 8-9) indicates that the acid has been neutralized.[17]

  • TLC Analysis: Spot the starting amine salt and the final organic solution on a TLC plate. The salt is highly polar and will likely remain at the baseline, while the free amine will have a higher Rf value.

  • Extraction Efficiency: If the free amine is soluble in the organic solvent, its successful transfer from the aqueous layer (observed by the disappearance of the solid or its transfer between layers) is a good indicator.

Experimental Protocols and Methodologies

Protocol 1: Standard Liquid-Liquid Extraction for Neutralization

This is the most widely applicable method for generating the free amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the thiophene amine hydrochloride salt in deionized water. If solubility is low, a minimal amount of a water-miscible co-solvent like methanol or THF can be added.

  • Transfer: Transfer the aqueous solution to a separatory funnel and add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).[13]

  • Neutralization: Slowly add a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate) to the separatory funnel. Swirl gently after each addition. You may observe gas evolution (CO₂) if using bicarbonate or carbonate, so vent the funnel frequently by inverting it and opening the stopcock.[9]

  • pH Confirmation: Continue adding the base until the gas evolution ceases and the pH of the aqueous layer is basic (pH 8-10), as confirmed with pH paper.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure.[13]

  • Separation: Allow the layers to separate completely. Drain the lower layer (the organic layer if using a denser solvent like dichloromethane, or the aqueous layer if using a less dense solvent like ethyl acetate).

  • Repeat Extraction: To maximize yield, extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine and Wash: Combine all organic extracts and wash them with brine (saturated aqueous NaCl solution). This helps to remove any residual water and break up emulsions.[13]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free thiophene amine, which can then be used in the subsequent nucleophilic substitution reaction.

Workflow for Neutralization via Liquid-Liquid Extraction

G cluster_start Preparation cluster_extraction Extraction Process cluster_workup Work-up cluster_end Result start Start: Thiophene Amine HCl Salt dissolve Dissolve in H₂O start->dissolve sep_funnel Transfer to Separatory Funnel + Organic Solvent dissolve->sep_funnel add_base Add Aqueous Base (e.g., NaHCO₃) Vent Frequently sep_funnel->add_base check_ph Check pH of Aqueous Layer (>8) add_base->check_ph extract Shake and Separate Layers check_ph->extract repeat_extract Repeat Extraction (2x) extract->repeat_extract combine Combine Organic Layers repeat_extract->combine wash Wash with Brine combine->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry isolate Filter and Evaporate Solvent dry->isolate end_product End: Pure Free Thiophene Amine isolate->end_product

Caption: Workflow for generating a free amine from its HCl salt.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Emulsion forms during extraction - Vigorous shaking with certain solvent/solute combinations. - Presence of surfactants or particulate matter.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous layer.[13] - If the volume is small, centrifuge the mixture to force layer separation.[13] - Allow the mixture to stand undisturbed for a longer period. - Filter the entire mixture through a pad of Celite or glass wool.
Low yield of free amine - Incomplete neutralization (pH is not high enough). - The free amine has some solubility in the aqueous layer. - Insufficient number of extractions.- Re-check the pH of the aqueous layer and add more base if necessary. Ensure the pH is at least 2 units above the amine's conjugate acid pKa.[13] - Increase the number of extractions with the organic solvent (e.g., from 3 to 5). - "Salt out" the amine by saturating the aqueous layer with NaCl before extraction to decrease its aqueous solubility.[18]
Product is an oil but should be a solid - Presence of residual solvent. - Presence of water.- Dry the product under high vacuum for an extended period. - Ensure the organic layer was thoroughly dried with an anhydrous drying agent before solvent removal.
Amine salt will not dissolve in the initial solvent system - The amine salt is poorly soluble in water. - The free amine is insoluble in the chosen organic solvent.- Add a minimal amount of a co-solvent (e.g., methanol, ethanol, or THF) to the aqueous layer to aid dissolution of the salt. - Try a different organic solvent for the extraction. A more polar solvent like ethyl acetate may be more effective for more polar amines.[18]
Reaction fails even after neutralization - The free amine is unstable and degraded during workup. - The free amine was not fully dried and residual water is interfering with the subsequent reaction.- Perform the neutralization and extraction at a lower temperature (e.g., in an ice bath). - Consider an in situ neutralization by adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) directly to the reaction mixture along with the amine salt.[6][10] - Ensure the isolated free amine is rigorously dried before use. Co-evaporation with a solvent like toluene can help remove azeotropically any remaining water.[13]

Data for Decision Making

Table 1: Comparison of Common Bases for Neutralization
BaseFormulaStrengthpKa of Conjugate AcidKey Considerations
Sodium BicarbonateNaHCO₃Weak6.35 (H₂CO₃)Safe and easy to handle. Generates CO₂ gas, requiring careful venting. May not be strong enough for all amines.
Sodium CarbonateNa₂CO₃Moderate10.33 (HCO₃⁻)Stronger than bicarbonate. Also generates CO₂. A good general-purpose choice.
Potassium CarbonateK₂CO₃Moderate10.33 (HCO₃⁻)Similar to sodium carbonate, but more soluble in some organic solvents.
Sodium HydroxideNaOHStrong~15.7 (H₂O)Very effective, but can be too harsh for sensitive substrates, potentially causing side reactions or degradation. Use with caution and often in dilute concentrations.
TriethylamineEt₃N (TEA)Organic10.75 (Et₃NH⁺)Often used for in situ neutralization within the reaction vessel. The resulting triethylammonium chloride salt may need to be filtered off or washed away.[9]

pKa values are approximate and can vary with conditions.

The Chemistry of Neutralization

The fundamental reaction involves the deprotonation of the thiophene ammonium salt by a base.

Sources

Troubleshooting

optimizing reaction temperature for 2-bromothiophene substitution reactions

This guide serves as a specialized technical support resource for optimizing reaction temperatures in 2-bromothiophene substitution chemistries. It is designed for immediate application in pharmaceutical and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for optimizing reaction temperatures in 2-bromothiophene substitution chemistries. It is designed for immediate application in pharmaceutical and materials science workflows.

Topic: Optimizing Reaction Temperature for 2-Bromothiophene Substitution Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Core Reactive Landscape

2-Bromothiophene is a Janus-faced substrate. Its electron-rich aromatic nature makes it susceptible to electrophilic attacks, while the bromine handle allows for metal-catalyzed cross-couplings and halogen-lithium exchange. Temperature is the primary switch determining which pathway—and which regioisomer—dominates.

Thermochemical Decision Matrix
Reaction ClassCritical Temperature ZonePrimary Risk FactorKey Mechanistic Driver
Lithium-Halogen Exchange -78°C to -40°C "Halogen Dance" (Scrambling)Kinetic vs. Thermodynamic Control
Suzuki-Miyaura Coupling 60°C to 100°C Protodeboronation / HomocouplingTransmetalation Energy Barrier
Buchwald-Hartwig 80°C to 110°C

-Hydride Elimination
Ligand Dissociation Rates
Direct Arylation 100°C to 140°C C3-Regioisomer FormationC-H Activation Energy

Module A: Lithium-Halogen Exchange (The "Cold" Zone)

User Issue: "I am trying to form 2-formyl-5-bromothiophene via lithiation, but I keep observing significant amounts of 3-formyl-2-bromothiophene and poly-brominated byproducts. I am cooling to -78°C."

Diagnosis: You are likely experiencing the Halogen Dance phenomenon.[1] While you are cooling to -78°C, your addition rate or internal temperature monitoring may be insufficient, or you are allowing the reaction to warm too quickly before quenching.

The Mechanism: Kinetic vs. Thermodynamic Control

At -78°C, lithiation is kinetically controlled, occurring at the most acidic position (C5, or C2 if Br is at C3). However, thienyllithium species are unstable. Upon warming (even to -40°C), the lithium atom migrates to the thermodynamically more stable position adjacent to the bromine (ortho-lithiation), or scrambles intermolecularly.

Visualization: The Halogen Dance Pathway

HalogenDance Start 2-Bromothiophene Kinetic 5-Lithio-2-bromothiophene (Kinetic Product) Start->Kinetic LDA/n-BuLi -78°C Thermo 3-Lithio-2-bromothiophene (Thermodynamic Product) Kinetic->Thermo Warming (> -40°C) Intramolecular Migration Scramble Poly-brominated Species (Scrambling) Kinetic->Scramble Intermolecular Exchange ProductK Product A (5-Substituted) Kinetic->ProductK Electrophile (Add at -78°C) ProductT Product B (3-Substituted) Thermo->ProductT Electrophile (Add > -40°C)

Caption: Temperature-dependent divergence of lithiated thiophene intermediates. Strict cryogenic control preserves the kinetic species.

Optimized Protocol: Kinetic Trapping
  • Setup: Flame-dry a 3-neck flask under Argon. Internal temperature probe is mandatory .

  • Solvent: Anhydrous THF (Ether can raise the barrier to scrambling, but THF is standard).

  • Cooling: Cool LDA (1.1 equiv) in THF to -78°C .

  • Addition: Add 2-bromothiophene dropwise. Crucial: Ensure internal temp does not rise above -70°C .

  • Aging: Stir at -78°C for exactly 30 minutes. Do not extend this time unnecessarily.

  • Quenching: Add the electrophile (e.g., DMF) rapidly while maintaining -78°C.

  • Warming: Only allow to warm to RT after the electrophile has fully reacted (usually 1 hour at -78°C).

Module B: Palladium-Catalyzed Couplings (The "Hot" Zone)

User Issue: "My Suzuki coupling of 2-bromothiophene with phenylboronic acid yields are low (40-50%) at 60°C. I see unreacted bromide and deboronated arene."

Diagnosis: You are likely operating in the "Protodeboronation Valley." Contrary to intuition, lower temperatures in Suzuki couplings can sometimes decrease yield because the transmetalation step is slow, allowing water (from the base solution) to hydrolyze the boronic acid (protodeboronation) before it couples.

Troubleshooting Guide

Q: Should I increase the temperature to 100°C? A: Yes, but with a caveat. 2-Bromothiophene is electron-rich, making the oxidative addition of Pd(0) slower than with electron-poor aryl halides.

  • Recommendation: Run at 80°C . This is the "Goldilocks" zone where transmetalation is fast enough to outcompete protodeboronation, but catalyst death (aggregation of Pd black) is minimized.

Q: I see homocoupling (bithiophene). Is the temperature too high? A: Homocoupling is often oxygen-dependent, but high temperatures exacerbate it if the cycle stalls.

  • Fix: Degas solvents thoroughly (sparge with Ar for 20 mins). If using Pd(PPh3)4, keep temp <90°C. For temperatures >100°C, switch to a palladacycle or bulky phosphine ligand (e.g., SPhos, XPhos) which stabilizes the Pd center.

Optimized Protocol: Suzuki-Miyaura[5][6][7]
  • Reagents: 2-Bromothiophene (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (3 mol%) - Robust against elevated temps.
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: Heat to 85°C (oil bath).

  • Time: 4-6 hours. Monitor by HPLC.

  • Note: If using pinacol esters, the transmetalation is slower; consider adding a promoter like

    
     or increasing temp to 95°C.
    

Module C: Direct Arylation (High Temp / Regioselectivity)

User Issue: "I am trying to directly arylate 2-bromothiophene at the 5-position using direct arylation (C-H activation). I am getting a mixture of C5 and C3 products."

Diagnosis: High temperatures favor the thermodynamic product but can erode regioselectivity if the catalyst system isn't tuned. Direct arylation often requires temperatures >100°C to overcome the C-H activation energy barrier (


).
Visualization: Regioselectivity Decision Tree

DirectArylation Start Direct Arylation of 2-Bromothiophene TempLow Low Temp (<80°C) Start->TempLow TempHigh High Temp (100-130°C) Start->TempHigh ResultLow Low Conversion High Selectivity (C5) TempLow->ResultLow ResultHigh High Conversion Risk of C3/C4 activation TempHigh->ResultHigh Solution Optimization: 110°C + Pivalic Acid ResultHigh->Solution Add CMD Promoter

Caption: Balancing conversion vs. selectivity in C-H activation. Pivalic acid acts as a proton shuttle, lowering the Ea.

Technical Insight: For 2-bromothiophene, the C5 position is the most acidic. However, at temperatures >130°C, the energy difference between C5 and C3 activation narrows.

  • Fix: Use a "CMD" (Concerted Metalation-Deprotonation) condition. Add 30 mol% Pivalic Acid (PivOH) . This allows you to lower the reaction temperature to 100-110°C while maintaining high turnover, preserving C5 selectivity [1].

Frequently Asked Questions (FAQs)

Q1: Can I use microwave heating for these reactions? A:

  • Suzuki/Buchwald: Yes. Microwave heating (120°C for 10-20 mins) is excellent for 2-bromothiophene couplings. It minimizes the time the catalyst spends in solution, reducing deactivation.

  • Lithiation: No. You cannot effectively control the cryogenic requirements (-78°C) in a standard microwave reactor.

Q2: Why does my reaction turn black and stop at 100°C? A: This is "Pd Black" formation—the precipitation of inactive Pd(0) clusters.

  • Cause: Ligand dissociation at high T.

  • Solution: If you must run at >100°C, switch to thermally stable ligands like XPhos or BrettPhos , or use a precatalyst like Pd(OAc)2 + PPh3 in a 1:4 ratio (excess ligand stabilizes the metal).

Q3: How does solvent choice impact the optimal temperature? A:

  • THF: Boiling point (66°C) limits non-pressurized reactions.[2] Good for lithiation.[1]

  • Toluene: Allows up to 110°C. Excellent for Buchwald-Hartwig.

  • DMF/DMAc: High boiling points (150°C+) but can decompose Pd catalysts at extreme temps. Use for Direct Arylation.[3][4][5]

References

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters. Link (Validates Pivalic Acid/CMD mechanism).

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link (Authoritative source on Halogen Dance mechanism and temperature dependence).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Foundational text on temperature effects in Suzuki coupling).

  • Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie. Link (Buchwald-Hartwig temperature parameters).

Sources

Optimization

resolving hygroscopic issues with (2-bromothiophen-3-yl)methanamine hydrochloride storage

Topic: Resolving Hygroscopic & Storage Stability Issues Compound: (2-Bromothiophen-3-yl)methanamine hydrochloride CAS: 1803590-15-9 (Free base/Salt variants may differ in CAS; verify specific batch) Support Level: Tier 3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Hygroscopic & Storage Stability Issues Compound: (2-Bromothiophen-3-yl)methanamine hydrochloride CAS: 1803590-15-9 (Free base/Salt variants may differ in CAS; verify specific batch) Support Level: Tier 3 (Senior Scientific Application)

Executive Summary & Core Issue

(2-Bromothiophen-3-yl)methanamine hydrochloride is a critical heterocyclic building block. Like many primary amine hydrochlorides, it exhibits significant hygroscopicity . The chloride anion (


) acts as a hydrogen-bond acceptor for atmospheric water, leading to rapid moisture uptake.

The Problem: Upon exposure to ambient humidity (


), the crystalline lattice disrupts as the hydration energy of the ions exceeds the lattice energy. This results in:
  • Deliquescence: The solid turns into a sticky "goo" or oil.

  • Stoichiometric Drift: The molecular weight effectively changes, ruining molarity calculations.

  • Hydrolysis Risk: While the salt is generally stable, excess moisture can facilitate slow debromination or ring oxidation under light exposure.

Troubleshooting Guide (Q&A)

Q1: My powder has turned into a sticky yellow gum. Is it degraded?

Diagnosis: Likely Deliquescence , not necessarily chemical degradation. Explanation: The yellow color often comes from trace oxidation of the thiophene ring (sulfur sensitivity) or impurities, accelerated by the moisture. The "gum" texture is the salt dissolving in its own absorbed water. Action:

  • Do not discard immediately.

  • Run a crude

    
     NMR in 
    
    
    
    or
    
    
    .
    • Check: If the thiophene protons and methylene (

      
      ) peaks are intact and integrate correctly relative to the aromatic ring, the molecule is chemically safe.
      
    • Fix: Proceed to Protocol A (Rescue Drying) below.

Q2: How do I weigh this accurately if it absorbs water instantly?

Diagnosis: Kinetic hygroscopicity. Explanation: In humid labs, the weight of the sample increases during the weighing process on the balance. Action:

  • Immediate Fix: Use the "Difference by Weighing" technique inside a capped vial. Never weigh directly onto an open weigh boat.

  • Process: Tare a vial with the cap on. Add approximate amount in a glovebox or dry bag. Close cap. Weigh the full vial. Transfer solid to reaction. Weigh the empty (dirty) vial. The difference is the exact mass transferred, regardless of moisture uptake during the transfer.

Q3: Can I store this in a standard fridge?

Diagnosis: Cold storage hazard. Explanation: Standard refrigerators have high humidity. When you remove a cold bottle into a warm room, condensation forms inside the bottle immediately upon opening. Action:

  • Store in a desiccator at Room Temperature (RT) if the lab is temperature-controlled (

    
    ).
    
  • If cold storage is required (e.g., for long-term chemical stability), the vial must be placed inside a secondary container with desiccant and allowed to warm to RT before opening.

Decision Logic & Workflows

Visualizing Sample Integrity

Use this logic flow to determine if your batch is usable or requires remediation.

SampleIntegrity Start Visual Inspection State1 Free-flowing White/Off-white Powder Start->State1 State2 Clumped/Caked Solid Start->State2 State3 Liquefied/Gooey (Deliquescence) Start->State3 Action1 Proceed to Weighing (Use Protocol B) State1->Action1 Action2 Run 1H NMR (Check Purity) State2->Action2 State3->Action2 Decision Is Spectrum Clean? Action2->Decision ResultGood Chemically Intact (Water Contamination Only) Decision->ResultGood Yes ResultBad Degraded (Discard) Decision->ResultBad No Remedy Execute Protocol A (Rescue Drying) ResultGood->Remedy Remedy->Action1

Figure 1: Decision tree for assessing hygroscopic (2-bromothiophen-3-yl)methanamine hydrochloride.

Technical Protocols

Protocol A: Rescue Drying (Vacuum Desiccation)

Objective: Remove absorbed water from "gooey" or caked salts without causing thermal decomposition. Prerequisite: Confirm chemical purity via NMR first.

  • Transfer: Move the damp solid into a wide-mouth vial or round-bottom flask (maximize surface area).

  • Solvent Chase (Optional but Recommended):

    • Add a small amount of anhydrous Dichloromethane (DCM) or Diethyl Ether to dissolve/suspend the goo.

    • This helps break the "gum" and allows water to azeotrope or co-evaporate.

  • Vacuum Application:

    • Connect to a high-vacuum manifold (

      
       mbar).
      
    • Caution: Do not apply heat initially. The evaporation of solvent/water may freeze the sample (lyophilization effect), which is good.

  • Desiccant: Place the vessel in a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or fresh KOH pellets .
    
    • Note: Silica gel is often too weak for amine hydrochlorides that have already deliquesced.

  • Duration: Dry for 12–24 hours.

  • Verification: The product should return to a solid powder. Re-weigh until mass is constant.[1]

Protocol B: Inert Handling (The "Sub-Sampling" Method)

Objective: Prevent moisture uptake during experimentation.

  • Preparation: Dry all glassware (spatulas, vials) in an oven (

    
    ) for 2 hours prior to use.
    
  • Environment: Ideally, use a glovebox (

    
     or 
    
    
    
    atmosphere). If unavailable, use a Glove Bag or an inverted funnel with inert gas flow.
  • Aliquot Storage:

    • Instead of storing 5g in one bottle, pre-weigh the material into single-use aliquots (e.g., 100mg, 500mg) inside crimp-sealed vials.

    • When a reaction is needed, sacrifice one vial completely rather than exposing the bulk stock.

Protocol C: Long-Term Storage Architecture

Objective: Maximize shelf-life (12+ months).

LayerMaterial/MethodFunction
Primary Amber Glass VialBlocks UV light (protects Thiophene ring).
Seal Parafilm + Teflon-lined CapPrevents gas exchange at the thread interface.
Secondary High-Density Polyethylene (HDPE) JarPhysical barrier against thermal shock.
Desiccant Sachet of Activated Molecular Sieves (4Å)Scavenges moisture that penetrates the jar.
Atmosphere Argon (Ar) BackfillHeavier than air; blankets the solid.

Scientific Mechanism: Why does this happen?

The hygroscopicity of (2-bromothiophen-3-yl)methanamine hydrochloride is governed by the competition between Lattice Energy (


)  and Hydration Enthalpy (

)
.
  • The Amine Salt Factor: The ionic bond between the ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ) is strong. However, the
    
    
    ion is a highly effective hydrogen bond acceptor.
  • The Thiophene Factor: Unlike a hydrophobic benzene ring, the thiophene ring is electron-rich (heterocycle). While the ring itself is lipophilic, the proximity of the polar ammonium group to the sulfur atom can create local dipoles that stabilize water molecules on the crystal surface.

  • The Cascade:

    • Step 1: Adsorption of water vapor onto the crystal surface.

    • Step 2: Formation of a saturated solution layer on the surface.

    • Step 3: Since the vapor pressure of this saturated solution is lower than the partial pressure of water in the air (

      
      ), the system pulls more water in to reach equilibrium.
      
    • Step 4: The crystal dissolves completely (Deliquescence).

Visualizing the Storage Workflow:

StorageProtocol Raw Bulk Material (Received) Dry Drying Step (Vacuum/P2O5) Raw->Dry If moisture detected Aliquot Sub-divide (Single-use Vials) Raw->Aliquot If dry Dry->Aliquot Pack Double Containment (Amber Vial + Desiccant) Aliquot->Pack Store Storage (Cool/Dark/Dry) Pack->Store

Figure 2: Optimal workflow for processing incoming batches of hygroscopic amine salts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13851 (2-Bromothiophene derivatives). Retrieved March 5, 2026, from [Link]

  • SGL Carbon. (2022). Process routes for drying of HCl gas and Hydrochloride Salts. Retrieved March 5, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Distinguishing (2-bromothiophen-3-yl)methanamine from (3-bromothiophen-2-yl)methanamine

Executive Summary & Decision Matrix In the development of thiophene-based pharmacophores, the precise regiochemistry of the bromine and methanamine substituents is critical for Structure-Activity Relationship (SAR) integ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Matrix

In the development of thiophene-based pharmacophores, the precise regiochemistry of the bromine and methanamine substituents is critical for Structure-Activity Relationship (SAR) integrity. The two isomers —(2-bromothiophen-3-yl)methanamine (Isomer A) and (3-bromothiophen-2-yl)methanamine (Isomer B) —possess identical molecular weights (192.08 g/mol ) and similar polarities, rendering standard LC-MS identification insufficient.

This guide establishes a self-validating NMR protocol as the primary method for differentiation, supported by synthetic provenance and chromatographic behavior.

Quick Decision Matrix
FeatureIsomer A (2-Br, 3-CH

NH

)
Isomer B (3-Br, 2-CH

NH

)
Primary ID Method 1D NOE NMR 1D NOE NMR
NOE Result Positive NOE between CH

& Ring Proton (H4)
No NOE between CH

& Ring Protons
Precursor 2-Bromothiophene-3-carbaldehyde3-Bromothiophene-2-carbaldehyde
Coupling (

)
~5.2–5.8 Hz (Doublet)~5.2–5.8 Hz (Doublet)
Key Structural Difference Methylene is adjacent to a ring proton (H4).[1]Methylene is "sandwiched" between S and Br.

Structural Analysis & Theoretical Basis

The challenge in distinguishing these isomers lies in their substitution pattern.[2] Both are 2,3-disubstituted thiophenes, meaning they both retain protons at the C4 and C5 positions. Consequently, their


H NMR splitting patterns (two doublets) and coupling constants (

) are nearly identical.

The definitive distinction relies on spatial proximity (Nuclear Overhauser Effect).[3][4]

Structural Visualization (Graphviz)

IsomerComparison cluster_A Isomer A: (2-bromothiophen-3-yl)methanamine cluster_B Isomer B: (3-bromothiophen-2-yl)methanamine StructA Thiophene Ring (2-Br, 3-CH2NH2) Neighbors: C2: Bromine C3: Methylene Group C4: Proton (H4) C5: Proton (H5) NOE_A NOE Signal Detected (CH2 <-> H4) StructA->NOE_A Proximity (< 3 Å) StructB Thiophene Ring (2-CH2NH2, 3-Br) Neighbors: C2: Methylene Group C3: Bromine C4: Proton (H4) C5: Proton (H5) NOE_B NOE Signal ABSENT (CH2 <-> Ring H) StructB->NOE_B Blocked by Br

Figure 1: Structural logic for NOE differentiation. In Isomer A, the methylene group is spatially adjacent to H4. In Isomer B, the methylene group is isolated from ring protons by the Bromine atom.

Method 1: NMR Spectroscopy (The Gold Standard)

This protocol is the only method that provides absolute structural certainty without reference standards.

Experimental Protocol: 1D Selective NOE

Instrument: 400 MHz or higher (500/600 MHz recommended for clear separation of methylene protons). Solvent: DMSO-


 or CDCl

(DMSO is preferred to prevent amine proton exchange and sharpen signals). Concentration: ~10 mg/mL.

Step-by-Step Workflow:

  • Acquire standard

    
    H NMR:  Assign the methylene doublet/singlet (~3.8–4.0 ppm) and the aromatic region (6.9–7.5 ppm).
    
  • Run 1D NOE Difference:

    • Target: Selectively irradiate the methylene (-CH

      
      -) resonance.
      
    • Mixing Time: 500–800 ms.

  • Analyze the Difference Spectrum: Look for enhancement in the aromatic region.

Data Interpretation[3][5][6][7][8][9]
ObservationConclusionReasoning
Enhancement of an aromatic doublet (~7.0 ppm) Isomer A The -CH

- group at C3 is physically next to the proton at C4. Irradiation of CH

transfers magnetization to H4.
No enhancement of aromatic protons Isomer B The -CH

- group at C2 is flanked by Sulfur (C1) and Bromine (C3). There are no adjacent ring protons to receive magnetization.
H NMR Chemical Shift Nuances

While less definitive than NOE, the chemical shifts follow specific trends for thiophenes:

  • Isomer A (2-Br, 3-subst): The H5 proton (adjacent to S) is typically the most downfield signal (~7.3–7.5 ppm). The H4 proton is shielded by the adjacent alkyl group.

  • Isomer B (3-Br, 2-subst): The Br at C3 exerts a deshielding effect on the adjacent H4. However, distinguishing this from Isomer A based on shift calculation alone is risky due to solvent effects. Stick to NOE.

Method 2: Synthetic Provenance[10]

In a drug discovery context, the identity of the final amine is strictly dictated by the starting aldehyde or nitrile. Verifying the starting material is often easier than analyzing the amine product.

Synthesis Workflow Verification

SynthesisPath cluster_RouteA Route A (Yields Isomer A) cluster_RouteB Route B (Yields Isomer B) SM_A Start: 2-Bromothiophene-3-carbaldehyde (CAS: 1860-99-7) CHO at C3, Br at C2 Step_A Reductive Amination (NaBH4 / NH3 or NH4OAc) SM_A->Step_A Prod_A Product: (2-bromothiophen-3-yl)methanamine (Isomer A) Step_A->Prod_A SM_B Start: 3-Bromothiophene-2-carbaldehyde (CAS: 930-96-1) CHO at C2, Br at C3 Step_B Reductive Amination (NaBH4 / NH3 or NH4OAc) SM_B->Step_B Prod_B Product: (3-bromothiophen-2-yl)methanamine (Isomer B) Step_B->Prod_B

Figure 2: Synthetic provenance. The regiochemistry is fixed at the aldehyde stage.

Validation Step: If you synthesized the compound, check the


H NMR of the aldehyde precursor.
  • 3-bromo-2-carbaldehyde (Precursor to B): Aldehyde proton is often split by H5 (

    
     Hz) if resolution is high.
    
  • 2-bromo-3-carbaldehyde (Precursor to A): Aldehyde proton is generally a sharp singlet or shows different long-range coupling.

Method 3: Chromatographic Separation

If you have a mixture of both isomers (e.g., from a non-selective bromination of a thiophene-methylamine derivative), they can be separated, though with difficulty.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 20 minutes.

  • Prediction:

    • Isomer B (Amine at C2) typically exhibits a slightly shorter retention time than Isomer A due to the "ortho effect" of the heteroatom (Sulfur) interacting with the amine side chain, often increasing effective polarity.

    • Note: Separation requires a shallow gradient (e.g., 0.5% change per minute) around the elution point.

References

  • Thiophene NMR Parameters

    • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes.[5][6] IV. Monosubstituted Thiophenes.[1] Arkiv för Kemi.[7][8][9] (Establishes

      
       coupling ranges for 2,3-disubstituted systems).
      
    • General Reference: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[10] (Standard tables for thiophene chemical shifts).

  • Synthesis & Precursors

    • Isomer A Precursor: 2-Bromothiophene-3-carbaldehyde (CAS 1860-99-7).[11]

    • Isomer B Precursor: 3-Bromothiophene-2-carbaldehyde (CAS 930-96-1).

  • NOE Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Definitive text on using 1D NOE for regioisomer assignment).
  • Commercial Sources (for verification)

    • (2-bromothiophen-3-yl)methanamine: CAS 157664-47-6.
    • (3-bromothiophen-2-yl)methanamine: CAS 1250914-16-9.[1]

Sources

Comparative

HPLC Purity Standards for (2-Bromothiophen-3-yl)methanamine Hydrochloride: A Comparative Guide

(2-Bromothiophen-3-yl)methanamine hydrochloride (CAS: 157664-47-6) is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and advanced agrochemicals[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

(2-Bromothiophen-3-yl)methanamine hydrochloride (CAS: 157664-47-6) is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and advanced agrochemicals[1][2]. The molecule features a reactive aryl bromide—primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)—and a primary amine hydrochloride that serves as a nucleophile or hydrogen-bond donor[3].

Because trace impurities can poison transition-metal catalysts or generate inseparable structural isomers downstream, selecting the correct purity grade and validating it with robust High-Performance Liquid Chromatography (HPLC) methods is critical. This guide provides a comparative analysis of commercial purity standards, details the mechanistic origins of common impurities, and outlines a self-validating HPLC protocol for rigorous quality control.

Comparative Analysis of Purity Grades

Commercially available (2-bromothiophen-3-yl)methanamine hydrochloride is typically stratified into three distinct purity grades. The table below objectively compares these standards to help researchers align reagent quality with their specific synthetic or analytical needs.

Purity GradeTarget Purity (HPLC-UV)Max Single ImpurityTypical ApplicationImpact of Sub-Standard Purity
Synthetic Grade > 95.0%≤ 2.5%Early-stage route scouting; large-scale intermediate synthesis.High risk of catalyst poisoning; requires extensive downstream purification.
Building Block Grade > 98.0%≤ 0.5%Library synthesis; late-stage functionalization; API development.Minor yield reduction; trace isomeric impurities may carry over into final API.
Reference Standard > 99.5%≤ 0.1%Analytical calibration; quantitative NMR (qNMR); regulatory submissions.None. Provides absolute baseline for impurity profiling and assay validation.

Mechanistic Profiling of Key Impurities

To develop an effective HPLC method, one must understand the causality behind the impurities present in the sample. The synthesis of (2-bromothiophen-3-yl)methanamine typically involves the bromination of a thiophene precursor followed by amine functionalization. This pathway inherently generates specific related substances:

  • Des-bromo Impurity (Thiophen-3-ylmethanamine):

    • Causality: Arises from incomplete initial bromination or protodebromination during subsequent reductive steps.

    • Impact: Acts as a chain terminator in cross-coupling reactions, consuming expensive palladium catalysts without yielding the desired coupled product.

  • Positional Isomers (e.g., (5-Bromothiophen-3-yl)methanamine):

    • Causality: Thiophene rings are highly nucleophilic. Poor regiocontrol during electrophilic bromination can lead to halogenation at the 5-position instead of the 2-position.

    • Impact: Generates structural isomers of the final drug candidate, which often have identical molecular weights and similar polarities, making them notoriously difficult to separate via preparative chromatography.

  • Secondary Amine Dimer (Bis((2-bromothiophen-3-yl)methyl)amine):

    • Causality: Over-alkylation or side-reactions during the reductive amination phase of synthesis.

    • Impact: Competes for electrophiles in downstream amidation reactions.

HPLC Methodology Comparison: RP-HPLC vs. HILIC

Analyzing (2-bromothiophen-3-yl)methanamine hydrochloride presents a specific chromatographic challenge: the molecule possesses both a highly polar, ionizable amine salt and a hydrophobic, polarizable bromothiophene ring.

ParameterReverse-Phase HPLC (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase End-capped C18 or specialized polar-embedded C18 (e.g., Newcrom R1)[4].Unbonded Silica, Amide, or Zwitterionic (ZIC-HILIC).
Mobile Phase Water / Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid[4].Acetonitrile / Water with 10 mM Ammonium Formate (pH 3.0).
Retention Mechanism Hydrophobic interaction of the thiophene ring.Partitioning of the polar amine into the water-enriched layer on the silica.
Amine Tailing High risk. Requires strong ion-pairing agents (TFA) to mask residual silanols.Low risk. Excellent peak shape for amine hydrochlorides.
Isomer Resolution Superior. Highly sensitive to the position of the bromine atom on the ring.Moderate. Less sensitive to hydrophobic structural changes.

Expert Recommendation: For routine purity validation and resolution of positional isomers, RP-HPLC with an ion-pairing acidic modifier is the superior choice. The acidic modifier (e.g., 0.1% TFA) forces the amine into a fully protonated state while simultaneously masking active silanol groups on the stationary phase, effectively eliminating peak tailing[4][5].

Validated Experimental Protocol (RP-HPLC)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before sample analysis can proceed, ensuring the data is scientifically legally defensible.

A. Reagents & Equipment
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v).

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm (optimal for thiophene absorbance) and 254 nm.

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0 - 2 min: 5% B

    • 2 - 15 min: 5% to 60% B

    • 15 - 18 min: 60% to 95% B

    • 18 - 22 min: 95% B (Wash)

    • 22 - 25 min: 5% B (Re-equilibration)

C. Step-by-Step Self-Validating Workflow
  • Blank Injection: Inject the diluent. Validation Check: Ensure no peaks elute at the expected retention time of the API (rules out carryover).

  • System Suitability Test (SST): Prepare a solution containing 0.1 mg/mL of (2-bromothiophen-3-yl)methanamine hydrochloride and 0.01 mg/mL of the des-bromo impurity (thiophen-3-ylmethanamine).

    • Validation Check: The resolution (

      
      ) between the des-bromo peak and the main peak must be 
      
      
      
      2.0
      .
    • Validation Check: The USP tailing factor for the main peak must be

      
       1.5 .
      
  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Analysis: Inject the sample in triplicate. Calculate purity using the area normalization method (excluding the solvent front and blank peaks).

  • Bracketing Standard: Re-inject the SST solution at the end of the sequence. Validation Check: Retention time drift must be

    
     2.0% to confirm system stability throughout the run.
    

Method Development Visualization

The following diagram illustrates the logical causality and decision-making matrix used to establish the validated HPLC method described above.

HPLC_Workflow Start Compound: (2-bromothiophen-3-yl)methanamine HCl Prep Sample Preparation (1 mg/mL in Diluent) Start->Prep ColSelect Column Selection Strategy Prep->ColSelect RP RP-HPLC (C18) Ion-Pairing Required ColSelect->RP HILIC HILIC Orthogonal Retention ColSelect->HILIC RPOpt Mobile Phase: Water/MeCN + 0.1% TFA RP->RPOpt HILICOpt Mobile Phase: MeCN/Water + NH4Formate HILIC->HILICOpt Res Impurity Resolution (Isomers & Des-bromo) RPOpt->Res HILICOpt->Res SST System Suitability (Rs > 2.0, Tailing < 1.5) Res->SST Valid Validated Purity Method SST->Valid

Figure 1: HPLC Method Development and Validation Workflow for Bromothiophene Amines.

References

  • Matrix Fine Chemicals. Molecules PDF - 1-(2-BROMOTHIOPHEN-3-YL)METHANAMINE HYDROCHLORIDE. 1

  • Fluorochem. 3-(Aminomethyl)-2-bromothiophene hydrochloride (CAS 157664-47-6) Documentation. 2

  • SIELC Technologies. Separation of 2-Thiophenemethylamine on Newcrom R1 HPLC column. 4

  • Australian Government Department of Industry. CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS (Thiophenemethanamine derivatives). 5

  • Organic Process Research & Development (ACS Publications). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. 3

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Bromothiophene Methylamines

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of bromothiophene methylamines (specifically 5-bromo-2-methylaminopropane derivatives) against their non-halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of bromothiophene methylamines (specifically 5-bromo-2-methylaminopropane derivatives) against their non-halogenated and chlorinated analogs.

Executive Summary & Forensic Significance

Bromothiophene methylamines are structural analogs of Methiopropamine (MPA) , a thiophene-based stimulant and New Psychoactive Substance (NPS). The introduction of a bromine atom (typically at the 5-position of the thiophene ring) significantly alters the metabolic stability and potency of the parent compound.

For researchers and forensic analysts, the challenge lies not in detecting the amine, but in differentiating the halogenated analogs from the parent compound and distinguishing between positional isomers (e.g., 2-thienyl vs. 3-thienyl).

This guide compares the fragmentation dynamics of 5-Bromo-MPA against MPA and 5-Chloro-MPA , establishing a self-validating identification workflow.

Mechanistic Fragmentation Analysis

To interpret the spectra accurately, one must understand the causal mechanisms driving ion formation. The fragmentation of these compounds is governed by three competing stability rules:

A. The Alpha-Cleavage Rule (Dominant)

The nitrogen atom's lone pair drives the homolytic cleavage of the C-C bond adjacent to the amine.

  • Mechanism: Radical site initiation at the nitrogen

    
    
    
    
    
    -cleavage
    
    
    Formation of a stable iminium ion.
  • Observation: This pathway produces the Base Peak in almost all methylamine derivatives.

  • Diagnostic Value: Low. It confirms the side chain but is "blind" to the thiophene ring substitution.

B. The Thiophene Stability Rule (Secondary)

The aromatic thiophene ring is robust but eventually fragments or cleaves from the alkyl chain.

  • Mechanism: Charge retention on the aromatic ring after the loss of the amine side chain.

  • Observation: Formation of the thiophenium cation (or substituted thiophenium).

  • Diagnostic Value: High. This ion carries the halogen substituent, revealing the "fingerprint" of the ring.

C. The Halogen Isotope Rule (Validation)

Bromine and chlorine have distinct natural isotopic abundances that manifest in the Molecular Ion (


) and the ring fragment ions.
  • Bromine:

    
     (Doublet of equal height).
    
  • Chlorine:

    
     (M and M+2 peaks).
    

Comparative Data Analysis

The following table contrasts the critical mass spectral features of the brominated target versus its primary alternatives.

Table 1: MS Fragmentation Fingerprints[1]
Feature5-Bromo-MPA (Target)Methiopropamine (MPA) (Parent)5-Chloro-MPA (Analog)
Molecular Weight ~234 Da155 Da~189 Da
Base Peak (100%) m/z 58 (C

H

N

)
m/z 58 (C

H

N

)
m/z 58 (C

H

N

)
Diagnostic Ring Ion m/z 175 / 177 m/z 97 (C

H

S

)
m/z 131 / 133
Isotope Pattern 1:1 doublet (M

& Ring Ion)
None (Single peak)3:1 ratio (M

& Ring Ion)
Retention Time (RT) Late Eluter (High BP)Early EluterIntermediate
Key Neutral Loss Loss of Br (M-79)Loss of CH

NH

Loss of Cl (M-35)

Critical Insight: The base peak at m/z 58 is identical for all three compounds. Relying solely on the most abundant ion will lead to false positives. Identification must rely on the lower-abundance ring fragments (m/z 97 vs 175 vs 131).

Visualized Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for structural differentiation.

FragmentationPathway Parent Molecular Ion (M+) [5-Bromo-MPA] m/z ~234 (1:1) AlphaCleavage Alpha-Cleavage Parent->AlphaCleavage - C5H4BrS• RingCleavage C-C Bond Scission Parent->RingCleavage - C3H8N• BasePeak Iminium Ion (Base Peak) m/z 58 AlphaCleavage->BasePeak Fast Kinetics RingFragment Bromothiophenium Ion m/z 175 / 177 (Diagnostic 1:1) RingCleavage->RingFragment Charge Retention on Ring Debromination Loss of Br• RingFragment->Debromination - Br• Thiophenium Thiophenium Ion m/z 97 Debromination->Thiophenium Secondary Decay

Figure 1: Mechanistic fragmentation pathway of 5-Bromo-MPA showing the divergence between the non-specific base peak (m/z 58) and the diagnostic bromothiophenium ion (m/z 175/177).

Experimental Protocol: Self-Validating Identification Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes internal validation steps.

Method: GC-MS (Electron Ionization)

Rationale: EI (70 eV) is preferred over ESI for this analysis because it induces sufficient fragmentation to see the diagnostic ring ions, which are often silent in "softer" ionization techniques.

Step 1: Sample Preparation
  • Extraction: Basic liquid-liquid extraction (pH > 10) into ethyl acetate.

  • Derivatization (Optional but Recommended): Acetylation using acetic anhydride (AA).

    • Why? Underivatized amines often tail on GC columns. Acetylation improves peak shape and shifts the base peak to m/z 100 (N-acetyl-N-methyl), providing a secondary confirmation point.

Step 2: Instrument Conditions
  • Column: DB-1 or DB-5MS (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
    • Differentiation Note: 5-Bromo-MPA will elute significantly later than MPA due to the heavy bromine atom increasing boiling point and lipophilicity.

Step 3: Data Interpretation Workflow (The "Decision Tree")

DecisionTree Start Unknown Peak Detected CheckBase Is Base Peak m/z 58? Start->CheckBase CheckM Check Molecular Ion (M+) CheckBase->CheckM Yes Reject Not a Methylamine Analog CheckBase->Reject No Isotope Check Isotope Pattern CheckM->Isotope MPA ID: Methiopropamine (Ring m/z 97) Isotope->MPA Single Peak BrMPA ID: Bromothiophene Analog (Ring m/z 175/177) Isotope->BrMPA Doublet (1:1) ClMPA ID: Chlorothiophene Analog (Ring m/z 131/133) Isotope->ClMPA Doublet (3:1)

Figure 2: Logic flow for differentiating halogenated thiophene amines.

Differentiation of Positional Isomers

A common pitfall is distinguishing 2-thienyl (standard) from 3-thienyl isomers.

  • Mass Spec Limitation: The fragmentation patterns are virtually identical because the bond strengths of C2-C(alkyl) and C3-C(alkyl) are similar enough to produce the same fragments at 70 eV.

  • Solution: Reliance on Retention Time (RT) .[1]

    • The 2-thienyl isomer typically elutes before the 3-thienyl isomer on non-polar phases (e.g., DB-5) due to slight differences in molecular shape and polarity [3].

    • Protocol: You must run a reference standard of the 2-thienyl parent to establish a relative retention time (RRT) window.

References

  • Welter, J., et al. (2013). "2-Methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability."[2] Analytical and Bioanalytical Chemistry. Detailed analysis of the parent compound's fragmentation (m/z 58, 97) and metabolic pathways.[3]

  • Power, J. D., et al. (2011). "The analysis of the new psychoactive substance methiopropamine." Drug Testing and Analysis. Establishes the baseline EI-MS spectrum for thiophene methylamines.

  • Department of Justice (DEA). "Methiopropamine Monograph.

  • BenchChem. "Differentiation of Thiophene Positional Isomers." General spectroscopic principles for distinguishing 2- vs 3-substituted thiophenes.

Sources

Comparative

In-Depth Characterization of Thiophene Hydrochloride Salts via IR Spectroscopy

Topic: IR Spectroscopy Characteristic Peaks for Thiophene Hydrochloride Salts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks for Thiophene Hydrochloride Salts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

In pharmaceutical development, thiophene rings are pharmacophores of high value, appearing in blockbusters like Duloxetine , Ticlopidine , and Clopidogrel . However, the critical step in formulation often involves converting the free base to a hydrochloride (HCl) salt to enhance solubility and bioavailability.

For the analytical scientist, the challenge lies in distinguishing the subtle spectral shifts between the thiophene free base and its hydrochloride salt . This guide moves beyond basic peak assignment, offering a comparative structural analysis that isolates the thiophene ring's "fingerprint" from the broad, dominating features of the ammonium cation.

Theoretical Framework: The Spectral Anatomy

To accurately characterize a thiophene HCl salt, one must deconstruct the spectrum into two distinct vibrational domains: the Rigid Scaffold (Thiophene Ring) and the Ionic Modifier (Ammonium Chloride).

The Thiophene "Fingerprint" (Rigid Scaffold)

The thiophene ring is electronically stable. Its vibrations are relatively unperturbed by salt formation unless the amine is directly conjugated to the ring.

  • C=C Ring Stretching: Characteristic doublet or set of bands in the 1500–1400 cm⁻¹ region.

  • C–S Stretching: A critical identification marker, typically found in the 850–600 cm⁻¹ range.

  • C–H Out-of-Plane (OOP) Bending: Strong, sharp peaks at 800–700 cm⁻¹ , highly sensitive to the substitution pattern (2-substituted vs. 3-substituted).

The Hydrochloride "Envelope" (Ionic Modifier)

The formation of an HCl salt protonates the nitrogen, converting an amine (


 or 

) into an ammonium species (

or

). This introduces massive spectral changes:
  • The "Ammonium Envelope": A broad, intense absorption from 3200 to 2500 cm⁻¹ .[1] This often swallows the sharp C–H stretching bands of the thiophene ring.

  • Combination Bands: A series of weak but diagnostic overtone/combination bands often visible between 2500 and 2000 cm⁻¹ (identifying the salt form).

Comparative Analysis: Free Base vs. HCl Salt

The following table contrasts the spectral behavior of a generic thiophene-amine free base against its hydrochloride salt counterpart.

Table 1: Spectral Shift Comparison Matrix
Vibrational ModeThiophene Free Base (

)
Thiophene HCl Salt (

)
Diagnostic Significance
N–H Stretch Sharp, distinct bands3400–3300 cm⁻¹ Broad, continuous "envelope"3200–2500 cm⁻¹ Primary Indicator. Disappearance of sharp high-freq bands confirms protonation.
Amine Salt Combination AbsentMultiple weak bands2500–2000 cm⁻¹ Confirmation. Specific to amine salts; rarely seen in free bases.
Thiophene C–H Stretch Sharp, weak peak~3100 cm⁻¹ Often obscured by the broad N–H envelopeCaution. Do not rely on this for salt identification; it may be masked.
Thiophene Ring (C=C) Sharp bands1500–1400 cm⁻¹ Sharp bands1500–1400 cm⁻¹ Structural Integrity. Confirms the thiophene ring remains intact.
N–H Bending Scissoring at ~1600 cm⁻¹ Asymmetric/Symmetric bends1600–1500 cm⁻¹ Shifts slightly; often overlaps with ring modes.[2]
C–S Stretch 850–600 cm⁻¹ 850–600 cm⁻¹ Fingerprint. largely unaffected by salt formation at the distal amine.

Case Study: Duloxetine Hydrochloride

To demonstrate these principles, we analyze Duloxetine HCl , a secondary amine thiophene derivative.

  • The Salt Signature: Unlike the free base, the HCl salt exhibits a massive broadening in the 2500–3000 cm⁻¹ region. Specific "salt bands" are observed at 2549 cm⁻¹ and 2503 cm⁻¹ (polymorph dependent), which are absent in the free base.

  • The Thiophene Anchor: Despite the salt formation, the thiophene ring retains its characteristic sharp absorbance at ~1490 cm⁻¹ (C=C stretch) and ~700–750 cm⁻¹ (C-H OOP).

  • Differentiation: If the spectrum shows a sharp peak >3300 cm⁻¹ and lacks the 2500 cm⁻¹ broadening, the sample has likely degraded to the free base.

Experimental Protocol: Handling & Validation

Protocol: Handling Hygroscopic Thiophene Salts

Thiophene HCl salts are often hygroscopic. Moisture absorption introduces broad O-H bands that confuse the N-H "envelope" analysis.

Methodology:

  • Technique Selection: Use ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal for rapid screening. For definitive structural filing, use KBr Pellets .

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 2 hours prior to analysis.
    
  • KBr Preparation:

    • Mix 1-2 mg of sample with 200 mg dry KBr.

    • Grind quickly to avoid moisture uptake.

    • Press at 8-10 tons.

    • Critical Check: If a broad band appears >3400 cm⁻¹ (water), re-dry the pellet.

Workflow: Salt Verification Logic

The following diagram outlines the decision logic for verifying the salt form.

SaltVerification Start Unknown Thiophene Sample CheckRegion1 Analyze 3500-3200 cm⁻¹ Region Start->CheckRegion1 SharpPeaks Sharp Peaks Present (>3300 cm⁻¹)? CheckRegion1->SharpPeaks FreeBase Likely Free Base Form (Primary/Secondary Amine) SharpPeaks->FreeBase Yes CheckRegion2 Analyze 3000-2400 cm⁻¹ Region SharpPeaks->CheckRegion2 No BroadEnvelope Broad 'Envelope' & Combination Bands? CheckRegion2->BroadEnvelope BroadEnvelope->FreeBase No (Weak/Absent) SaltConfirmed HCl Salt Form Confirmed BroadEnvelope->SaltConfirmed Yes CheckFingerprint Verify Thiophene Ring (1400-1500 cm⁻¹ & 700 cm⁻¹) SaltConfirmed->CheckFingerprint Final Valid Thiophene HCl Salt CheckFingerprint->Final

Figure 1: Decision tree for distinguishing Thiophene Free Base from Hydrochloride Salt using IR spectral features.

Mechanistic Pathway: Salt Formation

Understanding the chemical transformation helps interpret the spectral shift. The protonation of the nitrogen lone pair removes the specific N-H stretching mode of the free amine and replaces it with the complex vibrational modes of the ammonium ion.

SaltFormation ThiopheneBase Thiophene-Amine (Free Base) Sharp N-H Stretch Reaction Protonation (N Lone Pair Attack) ThiopheneBase->Reaction HCl HCl (Acid Source) HCl->Reaction ThiopheneSalt Thiophene-Ammonium (HCl Salt) Broad N-H Envelope Reaction->ThiopheneSalt Formation of Ionic Bond

Figure 2: Chemical pathway of salt formation leading to the characteristic spectral shift from sharp amine bands to the broad ammonium envelope.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • European Patent EP1820800A1. Crystalline forms of duloxetine hydrochloride and processes for their preparation. Link (Specific peak data for Duloxetine HCl polymorphs).

  • Markopoulou, C. K., et al. (2008).[3] "Quantitative Nondestructive Methods for the Determination of Ticlopidine in Tablets Using Reflectance Near-Infrared and Fourier Transform Raman Spectroscopy". Applied Spectroscopy, 62(2), 251-257.[3] Link (Comparison of salt forms in pharma contexts).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. Wiley. (General assignment of C-S and thiophene ring modes).

Sources

Validation

A Senior Scientist's Guide to the Validation of Melting Point Range for Novel API Precursors: A Case Study of (2-bromothiophen-3-yl)methanamine HCl

For: Researchers, scientists, and drug development professionals. Introduction In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) precursors is a found...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) precursors is a foundational requirement. (2-bromothiophen-3-yl)methanamine hydrochloride, a heterocyclic amine, represents a class of compounds that are pivotal scaffolds in medicinal chemistry. Before its advancement in a synthetic route, establishing its identity and purity is non-negotiable.

The melting point of a crystalline solid is one of the most established and informative physical properties. It serves as a rapid preliminary indicator of purity and a crucial parameter for identification.[1] A pure crystalline solid typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will cause a depression and broadening of the melting range.[2][3]

This guide provides an in-depth, experience-driven framework for the validation of the melting point range for a novel or uncharacterized compound like (2-bromothiophen-3-yl)methanamine HCl. We will move beyond simple measurement to establish a self-validating system, compare classical methods with modern thermal analysis, and provide actionable protocols grounded in authoritative standards such as the United States Pharmacopeia (USP).

Section 1: The Principle of Melting Point Depression

The thermodynamic principle of freezing point depression dictates that a soluble impurity disrupts the crystal lattice of a solid.[3] This disruption weakens the intermolecular forces, requiring less energy (a lower temperature) to transition into the liquid phase. As the compound begins to melt, the concentration of the impurity in the remaining solid decreases, causing the melting temperature to gradually rise. This entire process occurs over a temperature range, rather than at a single point.[2] A narrow melting range, typically less than 2°C, is therefore a strong indicator of high purity.[2]

Section 2: Establishing a Primary Reference Standard

For a novel compound where no official reference standard exists, the first crucial step is to prepare, purify, and rigorously characterize an in-house primary reference standard. This standard will serve as the benchmark against which all future batches are compared.

The goal of this step is to produce a batch of (2-bromothiophen-3-yl)methanamine HCl with the highest attainable purity. Recrystallization is a powerful technique for purifying crystalline solids.

Experimental Protocol: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with anti-solvents like ethyl acetate or diethyl ether, are often effective.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude (2-bromothiophen-3-yl)methanamine HCl in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight to remove all residual solvent.

Before certifying the material as a reference standard, its purity must be confirmed by at least two independent, or orthogonal, analytical methods.[4][5] This approach ensures that impurities not detected by one technique are likely to be identified by the other, providing a high degree of confidence.[6][7] For this compound, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are excellent orthogonal choices.

Experimental Protocol: Purity Determination by HPLC

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. For example, a gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a wavelength appropriate for the thiophene chromophore).

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity level of ≥99.5% is desirable for a primary standard.

Experimental Protocol: Purity and Identity Confirmation by ¹H NMR

  • Solvent: Deuterated DMSO (DMSO-d₆) or D₂O, which will readily dissolve the hydrochloride salt.

  • Analysis:

    • Structural Confirmation: The proton NMR spectrum should be clean, with all peaks assignable to the structure of (2-bromothiophen-3-yl)methanamine. The chemical shifts, splitting patterns, and integrations should be consistent with the expected structure.

    • Impurity Detection: Check for the absence of signals corresponding to residual solvents or synthetic precursors.

    • Quantitative NMR (qNMR): For an absolute purity assessment, a known mass of the sample is dissolved with a known mass of an internal standard (e.g., maleic acid) of certified purity. By comparing the integral of a specific proton signal from the analyte to that of the internal standard, a highly accurate mass/mass purity can be determined.[4]

Section 3: Standardized Melting Point Determination

With a validated, high-purity reference standard in hand, the definitive melting point range can be determined. Adherence to a standardized protocol, such as that outlined in USP General Chapter <741>, is critical for reproducibility and accuracy.[8][9][10]

Apparatus: A digital melting point apparatus with controlled heating ramps and a means for visual observation.[10] The apparatus must be calibrated using certified USP Melting Point Reference Standards.[9][10]

Procedure:

  • Sample Preparation: Finely powder a small amount of the dried reference standard. Tightly pack the powder into a standard capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[10]

  • Initial Determination: Perform a rapid preliminary measurement by heating at a high rate (e.g., 10-20 °C/min) to find the approximate melting temperature.

  • Accurate Determination: Prepare at least three fresh capillaries. Place one in the apparatus and heat rapidly to a temperature approximately 5-10 °C below the expected melting point.[9][10]

  • Ramp Rate: Decrease the heating rate to 1 ± 0.5 °C per minute.[9][10] A slow ramp rate is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Record the Range:

    • Onset of Melting: Record the temperature at which the first droplet of liquid is observed, or when the column of material collapses against the side of the tube.[10]

    • Completion of Melting (Clear Point): Record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid.[10]

  • Reporting: The melting point is reported as the range between the onset and clear point temperatures. Repeat the measurement with the other two capillaries and report the average range.

All quantitative data should be summarized for clarity.

Batch ID Purity (HPLC Area %) Purity (qNMR w/w %) Melting Range (°C) (n=3, mean) Range Width (°C)
Primary Std-00199.91%99.85%195.2 - 196.51.3
Test Batch-00199.15%Not Determined193.8 - 195.92.1
Test Batch-00297.80%Not Determined191.5 - 195.03.5

Table 1: Hypothetical validation data for (2-bromothiophen-3-yl)methanamine HCl, demonstrating the correlation between purity and melting point range.

Diagram: Melting Point Validation Workflow

The following diagram illustrates the logical flow for establishing and validating the melting point of a new chemical entity.

G cluster_0 Phase 1: Standard Preparation cluster_1 Phase 2: Orthogonal Purity Validation cluster_2 Phase 3: Melting Point Determination Synthesis Synthesis of Crude Compound Purify Rigorous Purification (e.g., Recrystallization) Synthesis->Purify Dry Drying under High Vacuum Purify->Dry Purity_HPLC Quantitative Purity (HPLC, >99.5%) Dry->Purity_HPLC Purity_NMR Identity & Purity (¹H NMR / qNMR) Dry->Purity_NMR Decision Purity ≥99.5% & Structure Confirmed? Purity_HPLC->Decision Purity_NMR->Decision Calibrate Calibrate Apparatus (USP Standards) Determine Determine MP Range (USP <741> Protocol) Calibrate->Determine Report Report Determine->Report Establish Specification: e.g., 195.0 - 197.0 °C Decision->Purify No Certify Certify as Primary Reference Standard Decision->Certify Yes Certify->Determine

Caption: Workflow for establishing a validated melting point reference standard.

Section 4: Comparison with Differential Scanning Calorimetry (DSC)

While capillary melting point is a time-honored technique, Differential Scanning Calorimetry (DSC) offers a more instrument-intensive and quantitative alternative.[11] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13][14][15]

The output, a thermogram, provides more detailed information:

  • Onset Temperature: The extrapolated beginning of the melting endotherm, often considered the most reproducible point.

  • Peak Temperature: The temperature at which the rate of heat absorption is maximal.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is proportional to the energy required to melt the sample and is related to its crystallinity.

Parameter Capillary Melting Point (Visual/Automated) Differential Scanning Calorimetry (DSC)
Principle Visual detection of phase change.Measures heat flow associated with phase change.[13]
Information Melting range (onset and clear point).[9]Onset, peak temp, enthalpy (ΔH), heat capacity (Cp).[12]
Precision Good, but operator-dependent (visual).Excellent, instrument-determined.
Sample Size Low (mg).Low (mg).
Throughput Moderate to High (multi-capillary units).Low to Moderate (autosamplers available).
Application Rapid identity and purity screening.[1]Detailed thermal characterization, polymorphism studies, purity analysis.
Regulatory Widely accepted (USP <741>).[8][16]Widely accepted, powerful for characterization.

Diagram: Technique Selection Guide

This decision tree helps guide the choice between the two primary techniques based on the analytical objective.

G Start Start: Analytical Goal Goal_Check Primary Goal? Start->Goal_Check Rapid_ID Routine Quality Control Identity Confirmation Goal_Check->Rapid_ID Rapid ID / QC Check Full_Char Reference Standard Setting Thermodynamic Analysis Formulation Development Goal_Check->Full_Char Full Characterization / Polymorphism Study Method_MP Method_MP Rapid_ID->Method_MP Is USP <741> sufficient? Use_DSC Use Differential Scanning Calorimetry (DSC) Full_Char->Use_DSC Use_MP Use Calibrated Capillary MP Apparatus Method_MP->Use_MP Yes Use_DSC_Adv Use Differential Scanning Calorimetry (DSC) Method_MP->Use_DSC_Adv No (Need higher precision)

Caption: Decision tree for selecting between Capillary MP and DSC.

Section 5: Interpretation and Acceptance Criteria

  • Purity and Range: For the primary reference standard of (2-bromothiophen-3-yl)methanamine HCl, the melting range should be sharp, ideally ≤ 1.5 °C.

  • Comparison to Standard: When testing subsequent batches, a mixed-melting point determination can be a powerful confirmation of identity.[9] An intimate 1:1 mixture of the test sample and the reference standard should show no depression or broadening of the melting range.[3]

  • Setting Specifications: Based on the validated data from the reference standard and an understanding of process capability, a specification can be set for routine production. For example, an acceptance criterion might be "Melting Range: 194.0 °C to 198.0 °C, and the range width shall not exceed 3.0 °C."

Conclusion

Validating the melting point range of a novel compound like (2-bromothiophen-3-yl)methanamine HCl is a multi-faceted process that underpins its quality control profile. It begins not with a simple measurement, but with the rigorous preparation and orthogonal characterization of a primary reference standard. The classical capillary method, when performed according to pharmacopeial standards, remains a robust and reliable technique for routine identity and purity checks. For more in-depth thermodynamic characterization, DSC provides invaluable quantitative data. By employing this self-validating framework, researchers and drug developers can establish a trustworthy and scientifically sound specification for critical API precursors, ensuring the quality and consistency required for downstream success.

References

  • Title: USP 741 Melting Point or Range Source: Scribd URL: [Link]

  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: Pharmacopeia URL: [Link]

  • Title: 6.1C: Melting Point Theory Source: Chemistry LibreTexts URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]

  • Title: Differential scanning calorimetry Source: CureFFI.org URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Chromatography Online URL: [Link]

  • Title: Melting Point Matters: The Key to Purity, Identification, and Quality Control Source: Buchi.com URL: [Link]

Sources

Comparative

bioactivity comparison of thiophene vs furan methanamine analogs

Bioactivity Comparison: Thiophene vs. Furan Methanamine Analogs Executive Summary: The Bioisosteric Landscape In medicinal chemistry, the replacement of a furan ring with a thiophene ring (or vice versa) is a classic bio...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison: Thiophene vs. Furan Methanamine Analogs

Executive Summary: The Bioisosteric Landscape

In medicinal chemistry, the replacement of a furan ring with a thiophene ring (or vice versa) is a classic bioisosteric strategy.[1] When applied to methanamine analogs (Heterocycle-


-

), this substitution profoundly alters the physicochemical profile, metabolic fate, and pharmacodynamic interactions of the molecule.[1]
  • Furan Methanamines (e.g., Furfurylamine): Characterized by higher water solubility and strong hydrogen-bond accepting capabilities.[1] However, they carry a "structural alert" for metabolic toxicity via ring opening.

  • Thiophene Methanamines (e.g., 2-Thiophenemethanamine): Exhibit increased lipophilicity, higher aromaticity, and generally superior metabolic stability.[1] They are often employed to improve the pharmacokinetic half-life and membrane permeability of a lead compound.

Physicochemical & Structural Comparison

The fundamental difference lies in the heteroatom (


 vs. 

). Sulfur is larger, less electronegative, and has diffuse

-orbitals, leading to higher aromaticity compared to the oxygen-containing furan.[1]

Table 1: Comparative Physicochemical Profile

FeatureFuran-2-ylmethanamine Thiophen-2-ylmethanamine Implication for Drug Design
Heteroatom Oxygen (

)
Sulfur (

)

is a hard base;

is a soft base.[1]
Aromaticity Moderate (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene is more stable; Furan is more reactive (diene-like).[1]
Electronegativity High (3.44)Low (2.[1]58)Furan withdraws

more strongly; Thiophene is more polarizable.[1]
H-Bonding Strong AcceptorWeak AcceptorFuran binds better to polar pockets; Thiophene to hydrophobic pockets.
Lipophilicity (LogP) ~0.37 (More Hydrophilic)~0.60 (More Lipophilic)Thiophene analogs cross membranes (BBB/Gut) more easily.[1]
Basicity (pKa) ~8.89 (Amine)~8.5 - 8.8 (Amine)Slight reduction in basicity for thiophene due to orbital overlap effects.[1]

Pharmacological Case Studies

Case Study A: Histamine H2 Receptor Antagonists
  • Context: The development of anti-ulcer drugs like Ranitidine (Zantac) utilized a furan ring.

  • Furan Performance: The furan ring in Ranitidine serves as a bridge that maintains water solubility while positioning the diamine pharmacophore. The oxygen atom acts as a critical H-bond acceptor for the receptor site.

  • Thiophene Comparison: Synthetic analogs replacing the furan with thiophene showed retained H2 antagonism but altered kinetics. The thiophene analogs were more lipophilic, leading to different tissue distribution profiles. In some specific derivatives, thiophene substitution resulted in higher potency but lower selectivity, potentially due to non-specific hydrophobic interactions.[1]

Case Study B: Antimicrobial & Anticancer Activity
  • Context: Thiazole and chalcone derivatives containing furan/thiophene methanamine moieties.

  • Data Insight:

    • Antimicrobial: Thiophene derivatives frequently exhibit lower MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli. The increased lipophilicity aids in penetrating the bacterial cell wall.

    • Anticancer: Furan derivatives often show higher cytotoxicity in vitro (e.g., MCF-7 cell lines).[1] However, this cytotoxicity sometimes correlates with general cellular toxicity rather than targeted mechanism, likely due to the reactive nature of the furan ring.

Metabolic Stability & Toxicity Profiles

This is the most critical differentiator. The metabolic activation pathways differ radically, dictating the safety profile.

Mechanism of Bioactivation
  • Furan Toxicity: Cytochrome P450 (CYP450) oxidizes the furan ring to an epoxide, which rapidly opens to form cis-2-butene-1,4-dial .[1] This is a highly reactive

    
    -unsaturated dicarbonyl that alkylates proteins and DNA (hepatotoxicity risk).[1]
    
  • Thiophene Activation: CYP450 oxidizes the sulfur to a sulfoxide or sulfone , or forms an epoxide. While thiophene-S-oxides are electrophilic Michael acceptors, they are generally less indiscriminately reactive than the furan ring-opened metabolites.[1]

MetabolicPathways Substrate Heterocycle-Methanamine Furan Furan Analog Substrate->Furan Thio Thiophene Analog Substrate->Thio CYP CYP450 Oxidation FuranEpox Furan Epoxide (Unstable) CYP->FuranEpox [O] Sulfoxide Thiophene-S-Oxide CYP->Sulfoxide S-Oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Furan->CYP Dial cis-2-butene-1,4-dial (Reactive Enal) FuranEpox->Dial Ring Opening ToxF Protein/DNA Alkylation (Hepatotoxicity) Dial->ToxF Covalent Binding Thio->CYP ToxT Michael Addition (Lower Risk) Sulfoxide->ToxT Glutathione Glutathione Conjugation (Detoxification) Epoxide->Glutathione

Caption: Comparative metabolic activation pathways.[1] Furan activation leads to highly reactive ring-opened enals, whereas thiophene activation proceeds via S-oxidation, often allowing for glutathione detoxification.[1]

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

To synthesize these analogs for comparison, a standard reductive amination protocol is recommended. This method is robust for both furan and thiophene aldehydes.

Reagents:

  • Substrate: Furfural (Furan-2-carboxaldehyde) OR 2-Thiophenecarboxaldehyde.[1]

  • Amine Source: Ammonium acetate (

    
    ) or specific primary amine (
    
    
    
    ).[1]
  • Reducing Agent: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).[1]
  • Solvent: Methanol (MeOH) or Dichloroethane (DCE).[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) in MeOH. Add the amine (1.2 eq) and stir at room temperature for 1-2 hours. Note: Furan imines may be less stable; proceed quickly.[1]

  • Reduction: Cool the solution to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography.
    
Protocol B: Bioassay - MIC Determination (Antimicrobial)
  • Preparation: Dissolve analogs in DMSO to create stock solutions.

  • Inoculum: Prepare bacterial suspension (E. coli or S. aureus) adjusted to

    
     McFarland standard.
    
  • Plating: Use 96-well plates. Add

    
     of Mueller-Hinton broth.
    
  • Dilution: Perform serial 2-fold dilutions of the test compounds (Range:

    
    ).
    
  • Incubation: Add

    
     of bacterial suspension. Incubate at 
    
    
    
    for 24 hours.
  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

Decision Guide: When to Use Which?

Use the following logic flow to select the appropriate analog for your drug discovery campaign.

DecisionTree Start Select Heterocycle Core Q1 Is Water Solubility Critical? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 No Furan Choose Furan (High Solubility, H-Bond Acceptor) Q1->Furan Yes Q2->Furan No (Short half-life needed) Thiophene Choose Thiophene (High Stability, Lipophilic) Q2->Thiophene Yes Warning Must Screen for Reactive Metabolites (GSH Trapping) Furan->Warning Thiophene->Warning

Caption: Strategic decision tree for selecting between furan and thiophene scaffolds based on solubility and stability requirements.

References

  • BenchChem. (2025).[1] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from [1]

  • National Institutes of Health (NIH). Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists. Journal of Medicinal Chemistry. Retrieved from

  • PubChem. Compound Summary: Furfurylamine (2-Furanmethanamine).[1] Retrieved from [1]

  • PubChem. Compound Summary: 2-Thiophenemethanamine. Retrieved from [1]

  • Molecules (MDPI). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling. Retrieved from [1]

  • ResearchGate. Bioisosterism in Medicinal Chemistry. Retrieved from

Sources

Validation

crystallographic data and X-ray diffraction of thiophene amine salts

Resolving Thiophene Amine Salts: A Comparative Guide to Cu-Kα vs. Mo-Kα Microfocus X-Ray Diffractometers Executive Summary Thiophene amine salts represent a highly privileged scaffold in pharmaceutical chemistry, exempli...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Thiophene Amine Salts: A Comparative Guide to Cu-Kα vs. Mo-Kα Microfocus X-Ray Diffractometers

Executive Summary

Thiophene amine salts represent a highly privileged scaffold in pharmaceutical chemistry, exemplified by blockbuster drugs like the SNRI antidepressant duloxetine hydrochloride[1]. However, characterizing these Active Pharmaceutical Ingredients (APIs) via Single-Crystal X-ray Diffraction (SCXRD) presents two competing challenges: establishing the absolute configuration of the chiral amine, and resolving the ubiquitous positional disorder of the thiophene ring[2]. As a Senior Application Scientist, I present this objective comparison guide to evaluate the performance of Copper (Cu-Kα) versus Molybdenum (Mo-Kα) microfocus diffractometers in addressing these specific structural hurdles.

Mechanistic Grounding: The Dual Challenge

  • The Thiophene 180° Flip: The thiophene ring frequently exhibits twofold rotational disorder because the sulfur atom and the opposing C-H group possess similar steric volumes. In the crystal lattice of duloxetine hydrochloride, this manifests as a 180° rotation around the C11–C12 bond, resulting in two distinct molecular conformations coexisting in a ~0.58:0.42 ratio[2]. If not properly modeled, this overlapping electron density leads to distorted thermal ellipsoids and high R-factors.

  • Absolute Configuration: Duloxetine is marketed as a chirally pure (S)-enantiomer[1]. Confirming this chirality requires measuring the anomalous dispersion of X-rays by the heavier atoms in the molecule (Sulfur and Chlorine). The magnitude of this anomalous signal is strictly dependent on the X-ray source wavelength.

Product Performance Comparison: Cu-Kα vs. Mo-Kα Systems

When outfitting a crystallography lab for pharmaceutical salt screening, the choice of X-ray source dictates the analytical limits of the instrument.

  • Cu-Kα Microfocus Systems (λ = 1.5418 Å): Copper radiation interacts strongly with the electron clouds of light elements. It maximizes the anomalous scattering signal (

    
    ) for Sulfur and Chlorine, making it the undisputed gold standard for determining the absolute structure of chiral thiophene salts. However, the longer wavelength limits the maximum achievable resolution and increases absorption effects.
    
  • Mo-Kα Microfocus Systems (λ = 0.7107 Å): Molybdenum radiation is highly penetrating. While it yields a much weaker anomalous signal, it minimizes absorption errors and allows data collection to a significantly higher resolution (

    
    ). This high resolution is critical for accurately separating the closely overlapping electron density peaks of a disordered thiophene ring.
    

Quantitative Performance Comparison

ParameterCu-Kα Microfocus DiffractometerMo-Kα Microfocus DiffractometerImpact on Thiophene Amine Salts
Wavelength (

)
1.5418 Å0.7107 ÅCu provides a higher interaction cross-section; Mo provides deeper penetration.
Anomalous Signal (

) for S
~0.56 e⁻~0.12 e⁻Cu is vastly superior for establishing absolute configuration via the Flack parameter.
Resolution Limit (

)
~0.60 Å⁻¹> 0.80 Å⁻¹Mo resolves closely spaced disordered atoms (thiophene flip) with less parameter correlation.
Absorption Effects (

)
High (requires rigorous multi-scan correction)LowMo minimizes systematic errors in intensities, yielding cleaner residual density maps.

Experimental Protocol: Self-Validating Workflow for Disordered Salts

To ensure scientific integrity, the following step-by-step methodology details how to collect and refine data for a disordered thiophene amine salt. This protocol acts as a self-validating system, ensuring that experimental choices directly resolve the structural challenges.

Step 1: Crystallization and Cryo-Mounting

  • Action: Grow single crystals of the thiophene amine salt via slow evaporation from 1,4-dioxane[2]. Select a crystal measuring approximately 0.38 × 0.08 × 0.03 mm.

  • Causality: Dioxane facilitates the formation of strong N—H⋯Cl hydrogen bonds, stabilizing the lattice[2]. The crystal must be smaller than the X-ray beam diameter to ensure uniform bathing.

  • Action: Mount the crystal on a polyimide loop with paratone oil and plunge-cool to 150 K using an open-flow nitrogen cryostat[2].

  • Causality: Cryocooling suppresses the thermal motion (Debye-Waller factor) of the atoms. This sharpens the diffraction spots and prevents the dynamic smearing of electron density, which is mandatory for resolving the split positions of the disordered thiophene ring.

Step 2: Data Collection Strategy

  • Action: For absolute configuration, utilize the Cu-Kα source. Collect highly redundant data (multiplicity > 4) focusing on Friedel pairs.

  • Causality: High redundancy averages out systematic errors, ensuring the minute intensity differences between Friedel pairs (caused by anomalous scattering) are statistically significant.

Step 3: Structure Solution and Refinement (SHELXL)

  • Action: Solve the structure using dual-space methods (e.g., SHELXT). During least-squares refinement, locate the residual electron density peaks corresponding to the 180° rotated thiophene conformation.

  • Action: Model the disorder using PART 1 (major occupancy) and PART 2 (minor occupancy) instructions[3].

  • Action: Apply EADP constraints to equate the anisotropic displacement parameters of the overlapping Carbon and Sulfur atoms[3]. Use DFIX restraints to ensure the bond lengths of the minor component match the major component.

  • Causality: Without EADP and DFIX, the highly correlated, overlapping electron densities will cause the refinement matrix to become unstable, resulting in non-positive definite (NPD) thermal ellipsoids.

  • Validation: A successful refinement is validated by three metrics:

    • The R1 factor drops below 5%.

    • The residual electron density map is featureless (peaks < 0.5 e/ų).

    • The Flack parameter refines to ~0.0 with a standard uncertainty (s.u.) < 0.1, mathematically confirming the correct enantiomer.

Workflow Visualization

The following diagram illustrates the divergent analytical pathways when selecting an X-ray source for thiophene amine salt characterization.

XRayWorkflow A Thiophene Amine Salt Crystal Selection B Diffractometer Source Selection A->B C Cu-Kα Source (λ = 1.5418 Å) B->C D Mo-Kα Source (λ = 0.7107 Å) B->D E Maximize Anomalous Signal (S & Cl atoms) C->E F Maximize Resolution (Minimize Absorption) D->F G Absolute Configuration (Flack Parameter ≈ 0) E->G H Disorder Resolution (180° Thiophene Flip) F->H I SHELXL Refinement (PART / EADP / DFIX) G->I H->I

Workflow comparing Cu-Kα and Mo-Kα X-ray sources for thiophene amine salt crystallography.

References

  • Source: National Institutes of Health (NIH)
  • Title: Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)
  • Source: International Union of Crystallography (IUCr)

Sources

Safety & Regulatory Compliance

Safety

(2-bromothiophen-3-yl)methanamine Hydrochloride proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of (2-Bromothiophen-3-yl)methanamine Hydrochloride In pharmaceutical research and drug development, the management of halogenated intermediates is a critical logistic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of (2-Bromothiophen-3-yl)methanamine Hydrochloride

In pharmaceutical research and drug development, the management of halogenated intermediates is a critical logistical and safety operation. (2-Bromothiophen-3-yl)methanamine Hydrochloride (CAS: 157664-47-6) is a valuable building block in medicinal chemistry, but its structural composition—containing bromine, chlorine (as a hydrochloride salt), and sulfur—dictates strict adherence to specialized disposal protocols[1].

As an application scientist, it is imperative to understand not just the how, but the why behind these procedures. Improper disposal of halogenated and sulfurous compounds can lead to severe environmental contamination, equipment corrosion, and the generation of highly toxic byproducts during waste processing.

Hazard Profile & Mechanistic Causality

To design a self-validating safety protocol, we must first analyze the physicochemical properties of the compound and how they dictate our handling choices.

  • Halogen Content (Br, Cl): When combusted, halogenated organic compounds do not simply break down into carbon dioxide and water. If incinerated at improper temperatures or without specialized scrubbers, they can form highly toxic dioxins, furans, and corrosive hydrogen halides (HBr, HCl)[2]. Therefore, this compound must never be mixed with standard non-halogenated solvent waste.

  • Hydrochloride Salt: The presence of the HCl salt means that upon dissolution in aqueous or protic solvents, the resulting solution will be mildly acidic. This requires the use of chemically compatible waste containers (e.g., glass or high-density polyethylene) rather than easily corroded metals[3].

  • Toxicity & Exposure: Like many active pharmaceutical intermediates, it is an irritant to the respiratory tract, skin, and eyes. Dust formation must be avoided, necessitating the use of a fume hood and appropriate Personal Protective Equipment (PPE)[4].

Table 1: Physicochemical and Regulatory Data Summary

Property / CategoryDetail
Chemical Name (2-bromothiophen-3-yl)methanamine Hydrochloride
CAS Number 157664-47-6[1]
Molecular Formula C5H7BrClNS[1]
Molecular Weight 228.54 g/mol [1]
Primary Hazard Class Irritant (Skin/Eye/Respiratory)[4]
Waste Segregation Category Halogenated Organic Waste[2]
Container Compatibility Glass, High-Density Polyethylene (HDPE)[3]

Standard Operating Procedure (SOP): Disposal and Logistics

The following step-by-step methodology outlines the professional institutional disposal of (2-bromothiophen-3-yl)methanamine Hydrochloride. This protocol assumes operation within a legitimate, professionally equipped laboratory facility.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Ensure you are wearing a fastened lab coat, chemical-resistant nitrile gloves, and safety goggles[4].

  • Engineering Controls: Perform all transfers, weighing, and waste consolidation inside a certified chemical fume hood to prevent the inhalation of aerosols or dust[4].

Phase 2: Waste Segregation

The physical state of the waste dictates its disposal route:

  • Solid Waste (Unused chemical, contaminated consumables):

    • Collect all contaminated weighing boats, spatulas, filter papers, and residual solid powder.

    • Place these items into a designated, puncture-resistant "Solid Hazardous Waste" container lined with a compatible plastic bag.

  • Liquid Waste (Dissolved in reaction solvents):

    • Identify the solvent used (e.g., dichloromethane, methanol).

    • Because the solute contains bromine and chlorine, the entire mixture must be classified as Halogenated Waste , regardless of whether the primary solvent is non-halogenated[2].

    • Transfer the solution into a dedicated, chemically compatible liquid waste carboy explicitly labeled for halogenated organics[2].

Phase 3: Containerization and Labeling
  • Vapor-Tight Sealing: Keep all chemical waste containers closed with a properly fitting, threaded cap at all times, except when actively adding waste. This prevents vapor release and spills[2][3].

  • GHS-Compliant Labeling: Label the container immediately before or at the time the first drop of waste is added.

    • Rule of Thumb: Use complete chemical names. Do not use abbreviations, acronyms, or chemical formulas[2].

    • Example Label: "Hazardous Waste: Dichloromethane, (2-bromothiophen-3-yl)methanamine Hydrochloride."

Phase 4: Institutional Transfer
  • Accumulation Limits: Monitor waste volumes carefully. Laboratories are typically restricted from accumulating more than 55 gallons of standard hazardous waste[3].

  • EH&S Coordination: Once the container is 80% full, submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department. They will transport the waste to an EPA-compliant facility equipped with high-temperature incinerators and alkaline scrubbers designed to neutralize halogenated combustion byproducts[3].

Spill Management Protocol

In the event of an accidental release during handling or disposal preparation:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Containment: For solid spills, avoid raising dust. Do not dry sweep. Gently cover the spill with damp absorbent paper or use a specialized HEPA-filtered vacuum[4].

  • Collection: Place all collected spill debris into the Solid Hazardous Waste container and label it appropriately for EH&S pickup. Wash the contaminated surface with soap and plenty of water[4].

Waste Segregation Workflow

WasteDisposal Start Waste Generation: (2-bromothiophen-3-yl)methanamine HCl State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Dissolved SolidBin Solid Hazardous Waste Bin Solid->SolidBin Halogenated Halogenated Waste Stream (Contains Br, Cl) Liquid->Halogenated Halogen presence Labeling GHS Compliant Labeling (Full Chemical Name) Halogenated->Labeling SolidBin->Labeling EHS EH&S Pickup & Incineration Labeling->EHS

Workflow for the segregation and disposal of halogenated thiophene derivatives.

References

1.[1] Molaid. "(2-bromothiophen-3-yl)methanamine Hydrochloride - CAS号157664-47-6". molaid.com. URL: 2.[4] Echemi. "(2-BROMO-3-THIENYL)METHYLAMINE HYDROCHLORIDE Safety Data Sheets". echemi.com. URL: 3.[3] University of Oklahoma Health Sciences Center. "Hazardous Waste - EHSO Manual 2025-2026". ouhsc.edu. URL: 4.[2] University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group". illinois.edu. URL: 5.[5] Southwestern University. "Hazardous Waste Determination Guide". southwestern.edu. URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-bromothiophen-3-yl)methanamine Hydrochloride
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